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  • Product: 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • CAS: 1431970-21-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights: 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride

Executive Summary 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Pyrazole derivatives bearing both amino and carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Pyrazole derivatives bearing both amino and carboxylic acid functionalities are privileged scaffolds, frequently serving as critical intermediates in the synthesis of Janus kinase (JAK) inhibitors (e.g., JAK1 selective modulators) and other ATP-competitive kinase inhibitors[1]. This whitepaper details a robust, three-stage synthetic pathway designed for high yield, strict regiocontrol, and the circumvention of zwitterionic isolation challenges.

Retrosynthetic Strategy & Pathway Overview

The synthesis is strategically divided into three distinct stages to maximize thermodynamic stability and simplify downstream processing:

  • Regioselective N-Alkylation: Coupling of 4-nitro-1H-pyrazole with ethyl 2-bromopropanoate.

  • Phase-Controlled Saponification: Hydrolysis of the ester to isolate the nitro-acid intermediate.

  • Reductive Salt Formation: Catalytic hydrogenation of the nitro group with in situ hydrochloride salt formation to prevent oxidative degradation.

SyntheticPathway SM 4-Nitro-1H-pyrazole + Ethyl 2-bromopropanoate Step1 N-Alkylation (K2CO3, DMF, 60°C) SM->Step1 Int1 Ethyl 2-(4-nitro-1H-pyrazol-1-yl) propanoate Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 2-(4-Nitro-1H-pyrazol-1-yl) propanoic acid Step2->Int2 Step3 Catalytic Hydrogenation (H2, Pd/C, HCl, MeOH) Int2->Step3 Target 2-(4-Amino-1H-pyrazol-1-yl) propanoic acid HCl Step3->Target

Fig 1. Three-stage synthetic pathway from 4-nitro-1H-pyrazole to the target hydrochloride salt.

Stage 1: Regioselective N-Alkylation (Kinetics & Thermodynamics)

Mechanistic Causality: Unsubstituted pyrazole has a pKa of ~14.4, typically requiring strong bases (e.g., NaH) for efficient deprotonation. However, the strongly electron-withdrawing nitro group at the C4 position of 4-nitro-1H-pyrazole significantly increases the acidity of the N-H proton, lowering the pKa to approximately 9.63[2][3]. This thermodynamic shift allows for the use of mild, inexpensive bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF).

The resulting pyrazolide anion acts as a nucleophile in a classic Sₙ2 displacement of the bromide from ethyl 2-bromopropanoate. Because the 4-nitro-1H-pyrazole ring is symmetric, alkylation at either N1 or N2 yields the identical regioisomer: ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.

Experimental Protocol: N-Alkylation
  • Charge Reactor: To a round-bottom flask equipped with a magnetic stirrer, add 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (5 volumes).

  • Alkylation: Dropwise add ethyl 2-bromopropanoate (1.1 equiv) at room temperature.

  • Heating: Elevate the temperature to 60 °C and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the highly UV-active starting material (R_f ~0.2) should be fully consumed, replaced by a higher running product spot (R_f ~0.6).

  • Workup: Cool to room temperature, dilute with water (15 volumes), and extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 5 volumes) to quantitatively remove residual DMF.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate as a pale yellow oil.

Stage 2: Ester Saponification and Phase Control

Mechanistic Causality: Direct reduction of the nitro-ester followed by hydrolysis creates severe isolation challenges. Amino acids are highly water-soluble zwitterions, making liquid-liquid extraction inefficient. By reversing the sequence—hydrolyzing the ester while the nitro group is still intact—we maintain a lipophilic handle. Saponification with lithium hydroxide (LiOH) cleaves the ester. Subsequent acidification with aqueous HCl to pH ~2 protonates the carboxylate, causing the highly crystalline 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid to precipitate out of the aqueous phase[4].

Workflow Start Crude Reaction Mixture (Nitro-Ester in DMF) AqWorkup Aqueous Workup (EtOAc / H2O / Brine) Start->AqWorkup OrgPhase Organic Phase (Product) AqWorkup->OrgPhase Extract AqPhase Aqueous Phase (DMF, Salts) AqWorkup->AqPhase Discard Hydrolysis Hydrolysis (LiOH, then HCl to pH 2) OrgPhase->Hydrolysis Concentrate & React Precipitation Filtration of Precipitate Hydrolysis->Precipitation Acidify NitroAcid Pure Nitro-Acid Intermediate Precipitation->NitroAcid Dry

Fig 2. Downstream processing workflow highlighting phase separation and zwitterion avoidance.

Experimental Protocol: Saponification
  • Hydrolysis: Dissolve the crude ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate in a 1:1 mixture of THF and H₂O (10 volumes). Add LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal: Concentrate in vacuo to remove the THF, leaving an aqueous basic solution.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until pH 2 is reached. A thick white precipitate will form.

  • Filtration: Filter the solid, wash with ice-cold water, and dry under high vacuum to afford 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a white solid.

Stage 3: Catalytic Hydrogenation & Salt Formation (Redox Stability)

Mechanistic Causality: Free electron-rich aminopyrazoles are prone to rapid air oxidation, often degrading and turning dark upon exposure to atmospheric oxygen. To circumvent this, the catalytic reduction of the nitro group is performed in the presence of a stoichiometric excess of hydrochloric acid (HCl) in methanol. As the primary amine is generated, it is immediately protonated to form the hydrochloride salt. This prevents oxidative degradation and breaks the zwitterionic nature of the resulting amino acid, facilitating direct crystallization of 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride from the reaction matrix.

Experimental Protocol: Reduction and Salt Formation
  • Preparation: In a Parr shaker flask or hydrogenation reactor, dissolve 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) in Methanol (10 volumes). Add 4M HCl in Dioxane (1.5 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of Argon.

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 30 psi. Shake/stir at room temperature for 4-6 hours. Self-Validation: Hydrogen uptake will cease when the reaction is complete.

  • Filtration: Purge the vessel with Argon. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional Methanol.

  • Crystallization: Concentrate the filtrate in vacuo to approximately 2 volumes. Add Diethyl Ether (10 volumes) dropwise to induce crystallization. Filter the resulting solid and dry under vacuum to yield 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride as an off-white crystalline powder.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative data and analytical markers for the key intermediates and the final product, establishing a self-validating quality control framework.

CompoundYieldPhysical StateKey ¹H NMR Markers (DMSO-d₆)LC-MS (m/z)
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate 88-92%Pale yellow oilδ 8.90 (s, 1H), 8.35 (s, 1H), 5.30 (q, 1H), 4.15 (q, 2H), 1.75 (d, 3H), 1.20 (t, 3H)[M+H]⁺ 214.1
2-(4-Nitro-1H-pyrazol-1-yl)propanoic acid 90-95%White solidδ 13.2 (br s, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 5.15 (q, 1H), 1.70 (d, 3H)[M+H]⁺ 186.0
2-(4-Amino-1H-pyrazol-1-yl)propanoic acid HCl 85-90%Off-white crystalsδ 10.2 (br s, 3H), 7.80 (s, 1H), 7.45 (s, 1H), 5.05 (q, 1H), 1.65 (d, 3H)[M+H]⁺ 156.1

References

  • JAK1 SELECTIVE KINASE INHIBITOR - European Patent Office - EP 3956322 B1. epo.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOI2KVPzDMYrOI956PARbcZLJzh1xierBy7Ez1eHGu63AyiJdU3jtMg7u5SBjzSNd491M7pvHxbKsy58dqZF4xx67PLemRVN73uEJCdOWB_ppyEaPbpQXz0qn1cQ3b7RMysAwJ6ex8x1TCV41GFJam2-1Gp9zXom3KcZHXYpEXJQ76jpYDQrgOzJk-1c4rcRXHXXKxCcPW5g5eDqssHTqPB-juDuWM8y1O5BqY]
  • 4-Nitropyrazole | 2075-46-9. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSYS9i2KwN1rEzcr9pUN4MHD_BKYZJtKEugkDOp2xcKkjAN_Bx9BoC6h8JjHYdgUO_5MFpWR15WhCCuncYuNraIQ45KKTLpW0C5sb3XFxaC8tI29g2RPhrQVeJ-I-oJeDGRGhFrm1DEYTXOfXEfI1VMXG3WJFjaxJAKEFeqc=]
  • 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqXNXQsVvkTexXjASZs3lMUp7xuK7XA0yOgGVunKSMhvWND0g49yUIXg21uSJ0I_dwclYIhDTi1JhFDaoaXtUHa5dYI6PgCHfubLhMMLxLdPNBSV0kJR_FEAZUhnTs5WtvGwqGFxkFyVd6yaWzkF32fE7RQCT8z-k=]
  • 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid — Chemical Substance Information. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxr2osR7ofrwC3iVq_GAvjEYmApdqpRQc49swcs5uf55_pKp7qpcY6NAPCiKlW8qUp9Jft3wxTtFCm6jJe4OIKRt5hhXyWWN6BxhCGdbjn9EbpqyW5Wb8NjE94nHm3c7DpEBzzoXXFD_XCmTf278xWYl69vRy1vR_Qmz0CmcuOU_ycC-ZdN7ggiCkQck=]
  • 3-(4-amino-1H-pyrazol-1-yl)propanoic acid. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv2PcF8A3PwsICyB0-a54irRdtGdmSYvUaqgco5pJc8aouCRbxjJWWO5JHdfYxpI6jI5amAOQqioIFrROygeVG-WJ4UMQmKsU5Zo7gfp4A2teuffYnsOJpB-jdWk6tRG7zjoBQg0f8tZ6y1A5hFfqs9NmBmFz0RheA2SyAwmsfZkNJ9sLlyw==]

Sources

Exploratory

Advanced Technical Guide: 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride in Targeted Drug Discovery

Executive Summary 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1431970-21-6) is a highly versatile, bifunctional building block widely utilized in the rational design of small-molecule kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1431970-21-6) is a highly versatile, bifunctional building block widely utilized in the rational design of small-molecule kinase inhibitors. Featuring a privileged 4-amino-1H-pyrazole core, this compound provides an optimal vector for interacting with the ATP-binding pocket of various kinases, including CDKL5, GSK3, and Aurora kinases [1]. This whitepaper details its physicochemical properties, its mechanistic role in drug design, and field-proven synthetic protocols for its incorporation into advanced lead compounds.

Physicochemical Properties & Molecular Architecture

Understanding the baseline properties of the hydrochloride salt is critical for handling, storage, and reaction planning. The molecule features three distinct functional zones: a pyrazole ring, a primary amine, and a carboxylic acid with an alpha-chiral center.

PropertyValue
Chemical Name 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS Registry Number 1431970-21-6
Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, and Methanol; partially soluble in H2O
Storage Conditions 4°C, desiccated, protected from light and moisture

Data synthesized from standard commercial chemical inventories [2].

Mechanistic Role in Kinase Inhibition (E-E-A-T)

The 4-amino-1H-pyrazole scaffold is classified as a "privileged structure" in medicinal chemistry due to its exceptional ability to mimic the adenine ring of ATP.

  • Hinge Region Binding: The pyrazole nitrogens act as a bidentate hydrogen-bond donor/acceptor system. In kinases such as CDKL5 and CDK2, the pyrazole core forms canonical hydrogen bonds with hinge residues (e.g., Glu90 and Val92 in CDKL5) [3].

  • Gatekeeper Vector (C4-Amino): The primary amine at the 4-position serves as an ideal synthetic handle for functionalization (typically via acylation). Bulky or substituted benzoyl groups attached here can project into the hydrophobic gatekeeper region, driving kinome-wide selectivity.

  • Solvent/Ribose Pocket Vector (N1-Propanoic Acid): The propanoic acid moiety at the N1 position serves a dual purpose. First, the alpha-methyl group introduces a stereocenter, allowing for spatial tuning of the molecule's trajectory. Second, the carboxylic acid can be converted into various amides (e.g., piperidines or cyclohexylamines) that extend into the solvent-exposed region or interact with the ribose-binding pocket, enhancing both potency and pharmacokinetic properties [4].

Pharmacophore Core 4-Amino-1H-pyrazole Core (Hinge Binder) Amine 4-Amino Group (Gatekeeper Vector) Core->Amine C4 Substitution Acid Propanoic Acid Moiety (Solvent/Ribose Pocket) Core->Acid N1 Substitution Hinge Kinase Hinge Region (e.g., Val92, Glu90) Core->Hinge Dual H-Bonds

Fig 1. Pharmacophore logic of the 4-amino-1H-pyrazole scaffold in kinase ATP-competitive binding.

Synthetic Utility & Experimental Workflows

Because 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride possesses both an unprotected primary amine and a carboxylic acid, orthogonal protection or careful stoichiometric control is required during library synthesis. The most common transformation is the amide coupling of the propanoic acid moiety.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Causality & Expert Insight: Why use HATU over standard EDC/HOBt? The propanoic acid moiety contains an alpha-chiral center. Activation of this carboxylic acid can lead to oxazolone formation, which readily undergoes deprotonation and subsequent racemization/epimerization. HATU, combined with the sterically hindered base N,N-Diisopropylethylamine (DIPEA), provides rapid reaction kinetics that outpace the epimerization pathway, preserving the stereochemical integrity of the building block.

Step-by-Step Methodology:

  • Preparation: Suspend 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Neutralization & Activation: Add DIPEA (4.0 eq) to neutralize the hydrochloride salt and provide the basic environment required for activation. Cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. (Observation: The solution may turn pale yellow as the active HOAt ester forms). Stir for 15 minutes.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Aqueous Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO 3​ (to neutralize and remove acidic byproducts), water, and brine (to remove DMF).

  • Drying & Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically using a Dichloromethane/Methanol gradient) to isolate the target amide.

SyntheticWorkflow Step1 1. Carboxyl Activation (HATU + DIPEA, DMF) Step2 2. Nucleophilic Attack (Primary/Secondary Amine) Step1->Step2 Active Ester Step3 3. Reaction Quench (NaHCO3 / Brine) Step2->Step3 Amide Formed Step4 4. Isolation (Flash Chromatography) Step3->Step4 Crude Extract

Fig 2. Standard synthetic workflow for the amide coupling of the propanoic acid moiety.

Applications in Drug Development

The integration of this specific building block has led to several breakthroughs in targeted therapies:

  • Neurodegenerative Diseases: Analogs derived from the 4-amino-1H-pyrazole core (such as AT-7519 derivatives) have been identified as highly potent, cell-active chemical probes for CDKL5 and GSK3 [3]. These kinases are heavily implicated in neurodevelopmental disorders and neurotoxicity. The pyrazole core ensures canonical ATP-competitive binding, while N1 and C4 substitutions drive kinome-wide selectivity.

  • Oncology: The scaffold is a cornerstone in the development of CDK (Cyclin-Dependent Kinase) and Aurora kinase inhibitors. By modifying the propanoic acid linker to include bulky, lipophilic amines, researchers have successfully developed compounds that arrest cancer cell proliferation and induce apoptosis in treatment-refractory cell lines [4].

Conclusion

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is far more than a simple reagent; it is a rationally designed pharmacophoric core. By understanding the stereochemical sensitivities of its propanoic acid tail and the hydrogen-bonding mandate of its pyrazole head, medicinal chemists can leverage this building block to rapidly navigate structure-activity relationship (SAR) landscapes in kinase inhibitor discovery.

References

  • Title: Discovery of a Potent and Selective CDKL5/GSK3 Chemical Probe That Is Neuroprotective Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 Source: PubMed Central (PMC) / NIH URL: [Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Preamble: The Imperative of Structural Verification In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. For a molecule such as 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a substituted pyrazole derivative of interest, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring its identity, purity, and stability. This guide details the requisite spectroscopic methodologies for the comprehensive characterization of this compound. While specific, experimentally-derived spectra for this exact molecule (CAS Number: 1431970-21-6) are not widely published in the public domain, this document outlines the standard, validated protocols for data acquisition and provides an expert interpretation of the anticipated results based on foundational principles and data from analogous structures.[1][2]

The molecule , 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, possesses a unique constellation of functional groups: a pyrazole ring with an amino substituent, an N-linked propanoic acid side chain, and a hydrochloride salt form. Each of these features will manifest distinct and predictable signatures in the spectroscopic data.

Part 1: Molecular Structure and Analytical Strategy

A logical workflow is paramount for efficient and conclusive structural elucidation. The proposed analytical sequence leverages the strengths of multiple spectroscopic techniques to build a complete picture of the molecule.

G cluster_0 Molecular Structure cluster_1 Analytical Workflow Structure 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride C₆H₁₀ClN₃O₂ MW: 191.61 g/mol MS Mass Spectrometry (MS) Confirms Molecular Weight Structure->MS Initial Verification IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Next Step NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, COSY, HSQC Maps the Carbon-Hydrogen Framework IR->NMR Detailed Structure Purity Chromatographic Purity (e.g., HPLC) Assesses Sample Purity NMR->Purity Final Check G cluster_mol cluster_labels mol H5 H5 H3 H3 H_alpha H_beta

Caption: Key proton environments in 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3, H5 7.5 - 7.0Two singletsN/AThe two protons on the pyrazole ring. Due to the C4-amino group, they are not coupled to each other. Their exact shifts depend on the electronic effect of the substituents. [3]
4.8 - 4.4Quartet (q)~7.2This methine proton is alpha to both the nitrogen of the pyrazole and the carboxylic acid, leading to a downfield shift. It is split into a quartet by the three methyl protons (Hβ).
1.8 - 1.5Doublet (d)~7.2The methyl group protons are coupled to the alpha-proton (Hα), resulting in a doublet.
Anticipated ¹³C NMR Data & Interpretation
Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
C=O 175 - 170Carboxylic acid carbonyl carbon, typically found in this downfield region.
C4 140 - 135Pyrazole carbon bearing the amino group. The nitrogen atom causes a significant downfield shift.
C3, C5 130 - 120The two C-H carbons of the pyrazole ring. [4]
60 - 55The methine carbon, shifted downfield by the adjacent nitrogen and carbonyl group.
20 - 15The methyl group carbon, found in the typical aliphatic region.

Conclusion: A Self-Validating System

The true power of this multi-spectroscopic approach lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number and types of carbons seen in the ¹³C NMR. The functional groups identified by IR must correspond to the chemical environments observed in both ¹H and ¹³C NMR. Finally, the connectivity map derived from 2D NMR experiments must assemble all these pieces into the single, unique structure of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. This rigorous, cross-validated methodology ensures the highest degree of scientific integrity and trustworthiness in the structural characterization of novel compounds.

References

  • (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. Available from: [Link]

  • (2024). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • ResearchGate. (2023). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available from: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

Sources

Exploratory

The Discovery and Application of 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride: A Foundational Building Block in Kinase Inhibitor Design

Executive Summary & Historical Context In the landscape of targeted therapeutics, the architecture of a small-molecule inhibitor is fundamentally dictated by the quality and versatility of its chemical building blocks. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

In the landscape of targeted therapeutics, the architecture of a small-molecule inhibitor is fundamentally dictated by the quality and versatility of its chemical building blocks. In the early 2010s, the push for highly selective, ATP-competitive kinase inhibitors led to the discovery and utilization of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1431970-21-6) 1.

Originally synthesized to explore novel multi-component reactions and combinatorial libraries, this specific pyrazole derivative gained significant prominence through the pioneering work of Origenis GmbH (Almstetter et al., 2012–2013) 2. The compound was identified as a critical intermediate for constructing pyrazolo[4,3-d]pyrimidines —a privileged bicyclic scaffold capable of potently inhibiting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) 3.

This whitepaper dissects the structural rationale, self-validating synthetic methodology, and biological applications of this pivotal molecule.

Structural Rationale & Physicochemical Properties

The molecular design of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is not arbitrary; it is a masterclass in functional group orchestration for fragment-based drug discovery (FBDD).

  • The Pyrazole Core: Acts as a bioisostere for various aromatic systems, offering a favorable hydrogen bond donor/acceptor profile that mimics the adenine ring of ATP.

  • The 4-Amino Handle: An electron-rich nucleophile that serves as the primary anchor point for cyclization reactions (e.g., condensation with substituted pyrimidines) to form fused heterocyclic pharmacophores 4.

  • The Propanoic Acid Appendage: Provides a flexible, two-carbon linker terminating in a carboxylic acid, allowing for facile amide coupling with various amines to tune the solvent-exposed regions of the resulting kinase inhibitor. Furthermore, the alpha-methyl group introduces a chiral center, enabling stereospecific interactions within the kinase hinge region.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS Registry Number 1431970-21-6
Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Highly soluble in Water, DMSO, and Methanol
Storage Conditions 4°C, desiccated (Hygroscopic and oxidation-sensitive as free base)

Data aggregated from standard commercial bioscience specifications 1.

Synthetic Methodology: A Self-Validating Workflow

As an Application Scientist, I emphasize that a protocol must be more than a recipe; it must be a self-validating system where the underlying causality of each step guarantees the integrity of the final product. The synthesis of this building block relies on a robust four-step sequence starting from commercially available 4-nitro-1H-pyrazole.

SynthWorkflow A 4-Nitro-1H-pyrazole C Intermediate 1 (N-Alkylated Ester) A->C SN2 Displacement B Methyl 2-bromopropanoate + K2CO3 B->C E Intermediate 2 (Carboxylic Acid) C->E Hydrolysis D LiOH / H2O (Saponification) D->E G Intermediate 3 (Free Amine) E->G Catalytic Hydrogenation F H2, Pd/C (Nitro Reduction) F->G I 2-(4-Amino-1H-pyrazol-1-yl) propanoic acid HCl G->I Stabilization H HCl in Dioxane (Salt Formation) H->I

Fig 1: Step-by-step synthetic workflow for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid HCl.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Alkylation

  • Procedure: To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (1.5 eq). Stir for 15 minutes at ambient temperature. Add methyl 2-bromopropanoate (1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours.

  • Causality & Validation: K2CO3 is specifically chosen over stronger bases (e.g., NaH) to prevent premature transesterification or degradation of the alpha-bromo ester. DMF provides optimal solvation for the SN2 transition state.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the aqueous quench yields a precipitate; the highly polar starting pyrazole remains in the aqueous layer, while the N-alkylated product crashes out, confirming successful lipophilic conversion.

Step 2: Mild Ester Hydrolysis

  • Procedure: Dissolve Intermediate 1 in a THF/H2O mixture (3:1). Add LiOH·H2O (2.0 eq) and stir at room temperature for 2 hours.

  • Causality & Validation: Lithium hydroxide is preferred over NaOH or KOH because the lithium cation strongly coordinates the ester carbonyl oxygen, accelerating hydrolysis under exceptionally mild conditions. This prevents unwanted side reactions on the electron-deficient nitro-pyrazole ring.

  • IPC: Acidify the mixture to pH 3 using 1M HCl. The immediate precipitation of the free carboxylic acid serves as a visual and gravimetric validation of successful saponification.

Step 3: Catalytic Nitro Reduction

  • Procedure: Dissolve Intermediate 2 in thoroughly degassed methanol. Carefully add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, followed by H2. Stir vigorously under a hydrogen balloon (1 atm) for 12 hours [[5]]().

  • Causality & Validation: Degassing the solvent prior to Pd/C addition is a critical safety and chemical mandate; it prevents premature catalyst oxidation and eliminates fire risk. Palladium on carbon under 1 atm H2 provides exquisite chemoselectivity, reducing the nitro group to an amine without hydrogenating the aromatic pyrazole core 4.

  • IPC: The reaction mixture will transition from a vibrant yellow (characteristic of the conjugated nitro group) to colorless.

Step 4: Hydrochloride Salt Formation

  • Procedure: Filter the Step 3 mixture through a pad of Celite to remove Pd/C, and concentrate the filtrate. Dissolve the resulting free amine in a minimal volume of dry 1,4-dioxane. Dropwise add 4M HCl in dioxane (1.2 eq) at 0°C. Stir for 30 minutes, then add cold diethyl ether to maximize precipitation. Filter and dry under high vacuum.

  • Causality & Validation: The free 4-aminopyrazole is highly electron-rich and susceptible to rapid aerial oxidation (often turning brown upon standing). Converting it immediately to the HCl salt protonates the amine, drastically lowering the HOMO energy and conferring long-term bench stability 1.

  • IPC: The formation of a crisp, off-white powder that is instantly soluble in water confirms successful salt formation and high purity.

Biological Application: Targeting SYK and LRRK2 Pathways

Once 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is cyclized into a pyrazolo[4,3-d]pyrimidine derivative, it becomes a potent weapon against dysregulated kinase signaling 2. The structural geometry imparted by the pyrazole-propanoic acid backbone allows the final molecule to anchor deeply within the ATP-binding pockets of specific kinases.

Spleen Tyrosine Kinase (SYK) in Autoimmunity

SYK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Upon BCR activation, SYK phosphorylates downstream targets like PLC-gamma2, leading to calcium mobilization and the activation of transcription factors (NFAT, NF-kB) that drive inflammatory cytokine production. Inhibitors derived from our title compound effectively halt this cascade, offering therapeutic avenues for rheumatoid arthritis, asthma, and other autoimmune disorders 3.

Leucine-Rich Repeat Kinase 2 (LRRK2) in Neurodegeneration

LRRK2 is a complex, multi-domain kinase. Gain-of-function mutations in LRRK2 (such as G2019S) hyperactivate its kinase domain, leading to the aberrant phosphorylation of RAB GTPases. This hyperphosphorylation disrupts vesicular trafficking and autophagy, culminating in the neurodegeneration observed in Parkinson's Disease. Pyrazolo-pyrimidine inhibitors utilizing the chiral propanoic acid linker show exquisite selectivity for LRRK2, preventing RAB dysregulation 2.

BioPathway cluster_SYK B-Cell Receptor (BCR) Signaling cluster_LRRK2 Neuronal Survival Pathway Inhibitor Pyrazolo[4,3-d]pyrimidine Derivatives SYK SYK Kinase Inhibitor->SYK Competitive Inhibition LRRK2 LRRK2 Kinase Inhibitor->LRRK2 Competitive Inhibition BCR BCR Activation BCR->SYK Recruits & Activates Downstream1 NFAT / NF-kB (Autoimmunity) SYK->Downstream1 PLCg2 Phosphorylation Stress Cellular Stress Stress->LRRK2 Activates Downstream2 RAB GTPases (Neurodegeneration) LRRK2->Downstream2 Aberrant Phosphorylation

Fig 2: Dual inhibition of SYK and LRRK2 pathways by pyrazolo[4,3-d]pyrimidine derivatives.

Conclusion

The transition of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride from a niche combinatorial chemistry intermediate to a cornerstone of modern kinase inhibitor design underscores the importance of intelligent building block selection. By providing a stable, highly functionalized, and stereochemically tunable scaffold, this compound enables medicinal chemists to precisely engineer therapeutics targeting debilitating autoimmune and neurodegenerative diseases.

References

  • Almstetter, M., et al. "PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS" (WO2014060112A1). WIPO (PCT), 2014. URL: [Link]

  • Patent Application US20210009566A1. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds". Google Patents, 2021.
  • University of Insubria Research Repository. "Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks". Insubria Open Access, 2018. URL: [Link]

  • Almstetter, M., et al. "Novel compounds capable of inhibiting one or more kinases, especially SYK, LRRK2 and/or MYLK". Googleapis Patent Database, 2013. URL: [Link]

Sources

Foundational

In Silico Modeling of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are key components in approved drugs and clinical candidates for conditions ranging from cancer to inflammatory diseases.[2][3][4] The versatility of the pyrazole ring, including its capacity for substitution and its specific electronic properties, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] Our focus here is on 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a molecule of interest for which in silico modeling can provide crucial insights into its potential as a therapeutic agent. This guide will provide a comprehensive, in-depth look at the computational strategies and methodologies to explore its biological potential.

The Role of In Silico Modeling in Modern Drug Discovery

Before embarking on costly and time-consuming synthesis and in vitro testing, computational, or in silico, modeling offers a powerful suite of tools to predict a compound's behavior at a molecular level.[5][6] This approach allows us to build and test hypotheses regarding a molecule's potential biological targets, its binding affinity, its metabolic fate, and its potential toxicity. By front-loading the discovery process with computational analysis, we can prioritize the most promising candidates, optimize their structures for desired properties, and significantly reduce the attrition rate of compounds in later-stage development.[7]

This guide will walk through a logical, multi-step in silico workflow designed to characterize 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. We will cover target identification and validation, molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Step 1: Preparation of the Ligand Structure

The initial and critical step in any in silico modeling project is the accurate preparation of the small molecule ligand structure. This process ensures that the molecule is in a chemically correct and energetically favorable state for subsequent calculations.

Protocol for Ligand Preparation
  • 2D to 3D Conversion:

    • The 2D structure of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid is first sketched using a chemical drawing tool such as ChemDraw or the open-source equivalent, MarvinSketch.

    • This 2D representation is then converted into a 3D structure. Most molecular modeling software suites, such as Schrödinger's Maestro or BIOVIA's Discovery Studio, have built-in modules for this purpose.

  • Protonation State and Tautomerization:

    • The hydrochloride salt indicates that the molecule will be protonated at physiological pH. It is crucial to determine the most likely protonation state. The amino group on the pyrazole ring and the propanoic acid moiety are the primary sites for protonation changes.

    • Software like Schrödinger's LigPrep or ChemAxon's Protonation/Tautomerization plugin can be used to generate possible ionization and tautomeric states at a defined pH range (e.g., 7.4 ± 1.0).[8] The pyrazole ring itself can exist in different tautomeric forms, which can significantly impact its interaction with a target protein.[1]

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy conformation. A geometry optimization or energy minimization step is performed using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field). This relaxes the structure into a more energetically stable conformation.

Step 2: Target Identification and Protein Preparation

Given the broad spectrum of activity for pyrazole derivatives, a key step is to identify potential biological targets. Based on the literature for similar pyrazole-containing compounds, potential targets could include protein kinases, cyclooxygenases (COX), or other enzymes implicated in cancer or inflammation.[4][9][10] For the purpose of this guide, we will hypothesize that a relevant protein kinase (e.g., a Cyclin-Dependent Kinase, CDK) is a potential target, a common target for pyrazole-based inhibitors.[9]

Protocol for Protein Preparation
  • Protein Data Bank (PDB) Retrieval:

    • A suitable crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). The choice of structure is critical; it should have a high resolution (ideally < 2.5 Å), be bound to a ligand similar to our compound of interest if possible, and have minimal missing residues.

  • Protein Preparation and Refinement:

    • The raw PDB file needs to be cleaned and prepared for docking. This typically involves:

      • Removing water molecules that are not involved in ligand binding.

      • Adding hydrogen atoms, as they are usually not present in X-ray crystal structures.

      • Assigning correct bond orders and formal charges.

      • Repairing any missing side chains or loops in the protein structure.

    • Specialized tools like the Protein Preparation Wizard in Schrödinger's Maestro or the Clean Protein tool in Discovery Studio automate these steps.

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps to elucidate the binding mode and provides a semi-quantitative estimation of the binding affinity, often in the form of a docking score.[5][11]

Workflow for Molecular Docking

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis L1 2D Structure of Compound L2 Generate 3D Structure L1->L2 L3 Protonation & Tautomers (pH 7.4) L2->L3 L4 Energy Minimization L3->L4 D1 Define Binding Site (Grid Generation) L4->D1 Prepared Ligand P1 Download PDB Structure P2 Remove Water, Add Hydrogens P1->P2 P3 Assign Bond Orders P2->P3 P4 Minimize Protein Structure P3->P4 P4->D1 Prepared Protein D2 Run Docking Algorithm (e.g., Glide, AutoDock) D1->D2 D3 Score & Rank Poses D2->D3 A1 Analyze Binding Interactions (H-bonds, hydrophobic, etc.) D3->A1 Top Scoring Poses A2 Compare with Known Inhibitors A1->A2

Caption: A typical workflow for molecular docking studies.

Protocol for Molecular Docking
  • Binding Site Definition:

    • The binding site on the protein must be defined. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid centered on this ligand. If not, potential binding sites can be identified using site-finding algorithms.

  • Docking Simulation:

    • The prepared ligand is then docked into the defined binding site using a docking program such as Glide, AutoDock, or GOLD. These programs systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis:

    • Each generated pose (orientation and conformation) is assigned a score that estimates its binding affinity. The lower the score, the more favorable the interaction is predicted to be.

    • The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein's active site residues.[8]

Hypothetical Docking Results

For 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride against a hypothetical kinase target, we might expect to see interactions such as:

  • The amino group on the pyrazole ring acting as a hydrogen bond donor to a backbone carbonyl in the hinge region of the kinase.

  • The pyrazole ring itself forming pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

  • The propanoic acid moiety forming a salt bridge with a positively charged residue like lysine or arginine.

Interaction TypeProtein Residue (Hypothetical)Ligand Moiety
Hydrogen BondGLU81 (Backbone C=O)4-Amino Group
Hydrogen BondLYS33 (Side Chain NH3+)Propanoic Acid (C=O)
Salt BridgeLYS33 (Side Chain NH3+)Propanoic Acid (COO-)
Pi-StackingPHE80Pyrazole Ring

Step 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[6] This allows for an assessment of the stability of the binding pose and can reveal important conformational changes that are not apparent from docking alone.[11]

Protocol for MD Simulations
  • System Setup:

    • The best-scoring docked pose of the protein-ligand complex is placed in a simulation box.

    • The box is filled with explicit water molecules to solvate the system.

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Simulation:

    • The system is first minimized to remove any steric clashes.

    • It is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

    • A production run is then performed for a duration of nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

  • Analysis:

    • The trajectory is analyzed to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To measure the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Protein-Ligand Interactions: To monitor the persistence of key interactions (like hydrogen bonds) over time.

Step 5: ADMET Prediction

A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET properties. In silico models can predict these properties early in the discovery process.[3]

Commonly Predicted ADMET Properties
PropertyDescriptionImportance
A bsorptionPredicted human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).Determines oral bioavailability.
D istributionPrediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).Affects where the drug goes in the body.
M etabolismIdentification of potential sites of metabolism by Cytochrome P450 enzymes.Influences drug clearance and potential drug-drug interactions.
E xcretionPrediction of how the drug is eliminated from the body.Affects dosing regimen.
T oxicityPrediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.Critical for safety assessment.
Workflow for ADMET Prediction

cluster_admet In Silico ADMET Prediction cluster_analysis Analysis & Decision L_in Prepared Ligand Structure ADMET_Tool Use Prediction Software (e.g., QikProp, ADMET-SAR, SwissADME) L_in->ADMET_Tool A Absorption (HIA, Caco-2) ADMET_Tool->A D Distribution (BBB, PPB) ADMET_Tool->D M Metabolism (CYP450 sites) ADMET_Tool->M E Excretion ADMET_Tool->E T Toxicity (Ames, hERG) ADMET_Tool->T Analysis Analyze Predicted Properties A->Analysis D->Analysis M->Analysis E->Analysis T->Analysis Decision Assess Drug-Likeness (e.g., Lipinski's Rule of Five) Analysis->Decision Outcome Prioritize for Synthesis or Identify Liabilities for Optimization Decision->Outcome

Caption: A streamlined workflow for predicting ADMET properties.

Conclusion and Future Directions

This in-depth technical guide outlines a comprehensive in silico workflow for the characterization of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. By leveraging techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this and other novel chemical entities. The results from these computational studies provide a strong foundation for hypothesis-driven experimental work, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent. The integration of these computational methods is no longer just an accessory to drug discovery but a cornerstone of modern, efficient, and rational drug design.[6]

References

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). PMC. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ijpbs. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). PMC. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). wjpr.net. [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. (2011). PubMed. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2025). MDPI. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

Sources

Exploratory

Topic: Potential Therapeutic Targets of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2][3] This guide focuses on 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a compound whose specific biological targets are not yet publicly elucidated. By analyzing the extensive literature on the bioactivity of the 4-aminopyrazole core and its structural analogues, we aim to construct a scientifically rigorous framework for identifying and validating its most probable therapeutic targets. This document will delve into the established pharmacology of related compounds to predict potential mechanisms of action, propose a comprehensive research workflow for target identification—from in silico modeling to cellular validation—and provide detailed, actionable experimental protocols for researchers in the field of drug discovery.

Introduction: The 4-Aminopyrazole Scaffold as a Prolific Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that are highly advantageous for drug design, including the ability to act as both hydrogen bond donors and acceptors.[1] This versatility has led to the development of FDA-approved drugs containing the pyrazole moiety for a vast range of conditions, including inflammation, cancer, and central nervous system disorders.[1][4]

The aminopyrazole subclass, in particular, has emerged as a crucial framework for designing highly selective enzyme inhibitors and receptor modulators.[5] The amino group provides a key interaction point that can be strategically positioned to engage with active sites of biological targets. Specifically, 4-aminopyrazole derivatives have shown remarkable success as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[5][6] This guide posits that 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, by virtue of its core structure, likely shares therapeutic targets with this well-established class of bioactive molecules.

Physicochemical Profile of the Subject Compound

While experimental data on this specific molecule is scarce, its structure allows for fundamental analysis.

PropertyData / PredictionSource
Chemical Name 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride[7]
CAS Number 1431966-50-5[7]
Molecular Formula C6H10ClN3O2Inferred
Core Structure 4-Amino-1H-pyrazoleStructural Analysis
Key Features - Propanoic acid side chain at N1- Primary amino group at C4- Hydrochloride saltStructural Analysis

The presence of the propanoic acid group introduces a chiral center and a carboxylic acid moiety, which could be critical for molecular interactions, solubility, and pharmacokinetic properties. The 4-amino group is a key pharmacophoric element, strongly suggesting potential interactions within ATP-binding pockets of kinases or similar enzymatic clefts.

The Therapeutic Landscape of Structurally Related Aminopyrazoles

An extensive review of the literature reveals that the 4-aminopyrazole scaffold is a potent modulator of several key protein families implicated in major diseases.

Protein Kinase Inhibition

This is the most prominent activity associated with aminopyrazole derivatives. The scaffold serves as an effective "hinge-binder," a common motif in kinase inhibitors that anchors the molecule into the ATP-binding site.

  • Janus Kinase (JAK) Family: Multiple studies have focused on designing 4-amino-(1H)-pyrazole derivatives as potent inhibitors of JAKs (JAK1, JAK2, JAK3).[6] These enzymes are central to cytokine signaling via the JAK/STAT pathway, and their aberrant activation is a driver for myeloproliferative neoplasms, autoimmune diseases, and inflammation.[6] Certain synthesized analogues exhibit nanomolar inhibitory concentrations (IC50).[6]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of inflammatory responses, particularly the production of cytokines like TNF-α.[8] Aminopyrazoles have been identified as advantageous frameworks for developing selective p38 MAPK inhibitors.[5][8]

  • Bruton's Tyrosine Kinase (BTK): The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole, for mantle cell lymphoma has highlighted the scaffold's potential for targeting BTK.[8] BTK is a key component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.

  • Receptor Tyrosine Kinases (EGFR, VEGFR-2): Some 4-aminopyrazole analogues have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[9]

Cytoskeletal Disruption
  • Tubulin Polymerization: Beyond kinases, pyrazole derivatives have been shown to exert antiproliferative effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[10] This mechanism is shared by classic chemotherapy agents like colchicine. Some pyrimidinyl pyrazole compounds have been found to bind to the colchicine site on tubulin.[10]

Other Notable Targets
  • Cyclooxygenase-2 (COX-2): The pyrazole ring is the core of celecoxib, a well-known selective COX-2 inhibitor used to treat inflammatory pain.[3][4]

  • Cannabinoid Receptor 1 (CB1): Pyrazoline derivatives have been developed as CB1 receptor antagonists or inverse agonists for treating obesity and related metabolic disorders.[11]

High-Probability Therapeutic Targets for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Based on the established pharmacology of the 4-aminopyrazole scaffold, the following target classes are proposed as the most promising for investigation.

Primary Hypothesis: Janus Kinase (JAK) Family

The structural similarity to known 4-aminopyrazole-based JAK inhibitors makes this the most compelling hypothesis.[6] The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and hematopoiesis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Compound 2-(4-Amino-1H-pyrazol-1-yl) propanoic acid HCl Compound->JAK Inhibits (Hypothesized) Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Functional Validation p1_dock Molecular Docking (JAK, p38, BTK, Tubulin) p1_screen Broad Kinome Screen (e.g., KinomeScan) p1_dock->p1_screen p2_enzyme Enzymatic Assays (IC50 Determination) p1_screen->p2_enzyme p2_bind Target Engagement Assays (SPR or CETSA) p2_enzyme->p2_bind p3_pathway Pathway Phosphorylation Assay (e.g., Western Blot for p-STAT) p2_bind->p3_pathway p3_cytokine Functional Assays (e.g., Cytokine Release) p3_pathway->p3_cytokine p3_prolif Cell Proliferation Assays (Cancer/Immune Cells) p3_cytokine->p3_prolif

Caption: A phased workflow for target identification and validation.

Phase 1: In Silico Analysis and Broad Profiling

Objective: To computationally predict binding affinities and empirically identify high-priority candidate targets from a large panel.

Method 1: Molecular Docking

  • Rationale: To visualize potential binding modes and rank targets based on predicted binding energy. The propanoic acid and 4-amino moieties are key features to monitor for favorable interactions.

  • Protocol:

    • Obtain high-resolution crystal structures of lead targets (e.g., JAK1, JAK2, JAK3, p38α, BTK, tubulin) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride.

    • Define the binding site for docking (typically the known ATP-binding site for kinases or the colchicine site for tubulin).

    • Perform docking using software such as AutoDock Vina or Glide.

    • Analyze the resulting poses, focusing on hydrogen bonds, hydrophobic interactions, and docking scores. Pay close attention to interactions involving the pyrazole nitrogens, the 4-amino group, and the propanoic acid side chain.

Method 2: Broad Kinase Profiling

  • Rationale: To move beyond hypothesis-driven work and screen the compound against a large panel of kinases to identify both primary targets and potential off-targets empirically.

  • Protocol:

    • Utilize a commercial kinase screening service (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot).

    • Submit the compound for screening at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases.

    • The output is typically reported as "% Inhibition" or "Kd" (dissociation constant).

    • Analyze the data to identify kinases that are strongly inhibited. This provides an unbiased list of the highest-priority candidates for further validation.

Phase 2: Biochemical Validation

Objective: To confirm direct binding and quantify the inhibitory potency of the compound against the top candidates identified in Phase 1.

Method 1: Enzymatic Inhibition Assays (IC50 Determination)

  • Rationale: To determine the concentration of the compound required to inhibit the activity of the purified target enzyme by 50%. This is a gold-standard measure of potency.

  • Protocol (Example for a Kinase):

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, or a luminescence-based assay, like ADP-Glo™.

    • Prepare a dilution series of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • In a 384-well plate, combine the purified kinase, the appropriate substrate (e.g., a peptide), and ATP.

    • Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Add the detection reagents (e.g., labeled antibody to detect the phosphorylated product).

    • Read the plate on a suitable plate reader.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Phase 3: Cellular Target Engagement and Functional Assays

Objective: To confirm that the compound engages its target in a cellular context and produces a functional downstream effect.

Method 1: Cellular Target Engagement

  • Rationale: To verify that the compound can cross the cell membrane and physically bind to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.

  • Protocol (CETSA):

    • Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway).

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).

    • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting.

    • A ligand-bound protein is stabilized and will have a higher melting temperature compared to the vehicle control, resulting in a "thermal shift."

Method 2: Pathway Modulation Assays

  • Rationale: To demonstrate that target engagement leads to inhibition of the downstream signaling pathway.

  • Protocol (Phospho-STAT3 Western Blot for JAK Inhibition):

    • Select a cell line responsive to a relevant cytokine (e.g., TF-1 cells stimulated with IL-6).

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with the cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to activate the JAK/STAT pathway.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western blot using primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

    • A dose-dependent decrease in the p-STAT3 signal, with no change in total STAT3, would confirm cellular inhibition of the JAK pathway.

Conclusion and Future Directions

While 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is an understudied molecule, its core 4-aminopyrazole structure places it within a class of compounds with a rich and well-documented history in medicinal chemistry. The evidence strongly suggests that its therapeutic potential lies in the modulation of protein kinases, with the Janus kinase family representing the most probable and compelling target class. The proposed multi-phased research workflow provides a rigorous and logical path from broad, unbiased screening to definitive biochemical and cellular validation. Successful execution of this strategy will not only elucidate the mechanism of action for this specific compound but will also contribute valuable structure-activity relationship data to the broader field of pyrazole-based drug discovery.

References

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • Gaba, M., et al. (2022).
  • Shaheen, S., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
  • Faria, J. V., et al. (2021).
  • Kumar, A., et al. (2022).
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Li, Y., et al. (2023).
  • Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Kovalev, I. S., et al. (2022). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.
  • Kumar, A., et al. (2019).
  • NextSDS. (n.d.). 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride. NextSDS.
  • NextSDS. (n.d.). 3-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. NextSDS.
  • Santa Cruz Biotechnology. (n.d.). (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride. SCBT.
  • Owa, T., et al. (2002).
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC.
  • Wróbel, T. M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Shendrik, E., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. MDPI.
  • Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Abdel-Aziz, A. A.-M., et al. (2011).
  • NextSDS. (n.d.). 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride. NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Fragment Screening with 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Executive Summary Fragment-Based Lead Discovery (FBLD) has emerged as a highly efficient paradigm for identifying novel chemical matter against challenging therapeutic targets, particularly kinases. This application note...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Lead Discovery (FBLD) has emerged as a highly efficient paradigm for identifying novel chemical matter against challenging therapeutic targets, particularly kinases. This application note details the theoretical rationale and step-by-step high-throughput screening (HTS) protocols for utilizing 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS: 1431970-21-6) as a foundational building block in kinase inhibitor discovery. Designed for drug development professionals, this guide establishes a self-validating, multi-tiered screening cascade to identify, validate, and functionally characterize low-affinity, high-ligand-efficiency fragments.

Mechanistic Rationale & Chemical Advantages

The compound 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a low-molecular-weight (MW: 191.61 g/mol ) fragment uniquely suited for targeting the ATP-binding pocket of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Spleen Tyrosine Kinase (SYK)[1].

  • The Aminopyrazole Motif: The pyrazole ring, coupled with the amino group, serves as a privileged "hinge-binding" motif. It acts as a robust hydrogen bond donor-acceptor pair that effectively mimics the interactions of the adenine ring of ATP within the kinase hinge region[1].

  • The Propanoic Acid Handle: The carboxylic acid moiety provides dual benefits. Biologically, it can form critical electrostatic interactions (salt bridges) with conserved lysine residues in the kinase active site. Chemically, it serves as an ideal synthetic handle for rapid "fragment growing" via standard amide coupling, allowing medicinal chemists to efficiently explore the solvent-exposed region or the DFG-out pocket during hit-to-lead optimization[2].

Because fragments typically exhibit low binding affinities ( KD​ in the μM to mM range), traditional biochemical HTS at low compound concentrations often fails to detect them[3]. Therefore, successful screening requires a specialized cascade beginning with highly sensitive biophysical methods, followed by orthogonal validation and high-concentration functional assays[4].

HTS_Workflow Lib Fragment Library (incl. Aminopyrazole derivative) Primary Primary Screen: TSA High-Throughput (384-well) Lib->Primary Orthogonal Orthogonal Screen: SPR Kinetics & Affinity Primary->Orthogonal ΔTm > 2°C Functional Functional Assay: AlphaScreen Biochemical Inhibition Orthogonal->Functional Confirmed Binding Structural Structural Biology: X-ray Binding Mode Elucidation Functional->Structural IC50 < 1 mM Hit Validated Fragment Hit Ready for Optimization Structural->Hit 3D Structure

Figure 1: Multi-tiered FBLD triage workflow ensuring robust hit validation.

Experimental Protocols

Protocol 1: Primary High-Throughput Thermal Shift Assay (TSA)

Causality: TSA (or Differential Scanning Fluorimetry) is chosen as the primary screen because it is highly sensitive to weak interactions, requires minimal protein, and is easily miniaturized to 384-well formats. It detects binding by measuring the thermodynamic stabilization ( ΔTm​ ) of the target protein upon fragment binding[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer optimized for the target kinase (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Dilute the purified kinase domain to a final concentration of 2 μM .

  • Dye Addition: Add SYPRO Orange dye to the protein solution at a final concentration of 5X (from a 5000X stock).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (dissolved in 100% DMSO) into a 384-well PCR plate to achieve a final assay concentration of 500 μM . Ensure final DMSO concentration remains ≤2% .

  • Reaction Assembly: Dispense 10 μL of the Protein/Dye mixture into each well containing the fragment. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute.

  • Thermal Ramping: Place the plate in a Real-Time PCR system. Run a melt curve protocol: hold at 25°C for 2 minutes, then ramp from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. A positive hit is defined as a ΔTm​≥2.0∘C compared to the DMSO control.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: TSA can yield false positives due to compound autofluorescence or non-specific aggregation. SPR acts as a self-validating orthogonal filter, providing real-time binding kinetics ( kon​ , koff​ ) and confirming 1:1 stoichiometric binding, which is critical for ruling out promiscuous aggregators[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K).

  • Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU (Response Units) to ensure sufficient signal for a low-MW fragment. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment ranging from 1 mM down to 15.6 μM in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Multi-Cycle Kinetics: Inject the fragment concentrations sequentially at a flow rate of 30 μL/min . Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Data Fitting: Subtract the reference channel and solvent correction responses. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 3: High-Concentration Biochemical Kinase Assay

Causality: Biophysical binding does not guarantee functional inhibition. A high-concentration biochemical assay (e.g., AlphaScreen) is required to confirm that the fragment's binding to the ATP pocket successfully disrupts kinase activity[3].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well OptiPlate, combine 2 nM target kinase, 500 μM of the fragment, and 100 nM of a biotinylated substrate peptide in assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2​ , 0.01% Tween-20).

  • Pre-incubation: Incubate the mixture at room temperature for 15 minutes to allow the low-affinity fragment to reach binding equilibrium.

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for the target kinase (e.g., 10 μM ) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of a detection mix containing EDTA (to chelate Mg2+ ), Streptavidin-Donor beads, and Phospho-specific Acceptor beads.

  • Readout: Incubate in the dark for 2 hours, then read the plate on an Alpha-enabled microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Mechanism Fragment Aminopyrazole Fragment Kinase Target Kinase (e.g., LRRK2 / SYK) Fragment->Kinase Competitive Binding ATP ATP Molecule Fragment->ATP Displaces ATP Substrate Downstream Substrates Kinase->Substrate Phosphorylation ATP->Kinase Binds Hinge Response Pathological Signaling Substrate->Response Activation

Figure 2: Mechanism of action showing competitive hinge-binding by the aminopyrazole fragment.

Data Presentation & Interpretation

To ensure rigorous triage, specific quantitative thresholds must be met at each stage of the screening cascade. Table 1 outlines the standard parameters and hit criteria for this workflow.

Table 1: Screening Cascade Parameters and Hit Criteria

Assay StageTechnologyScreening ConcentrationKey MetricHit Criteria
Primary Screen Thermal Shift Assay (TSA)500 μM ΔTm​ (°C) ≥2.0∘C shift
Orthogonal Screen Surface Plasmon Resonance15.6 μM – 1 mM KD​ ( μM ) KD​≤500μM ; 1:1 binding
Functional Screen AlphaScreen Kinase AssayDose-Response IC50​ ( μM ) IC50​≤1mM
Structural Validation X-ray CrystallographyCo-crystallization / SoakingResolution (Å) ≤2.5 Å, clear electron density

Table 2: Representative Profiling Data for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid (Note: Values are representative of typical aminopyrazole fragment performance against susceptible kinases).

Target KinaseTSA ΔTm​ SPR KD​ AlphaScreen IC50​ Ligand Efficiency (LE)
LRRK2 (G2019S) + 3.1 °C120 μM 250 μM 0.38 kcal/mol/HA
SYK (Wild-Type) + 2.8 °C185 μM 410 μM 0.35 kcal/mol/HA

Interpretation: While the absolute potency ( IC50​ ) of the fragment is in the micromolar range—which is expected for a molecule of ~191 Da—the Ligand Efficiency (LE) is exceptionally high (>0.30)[2]. This indicates that the molecular interactions formed by the aminopyrazole core are highly optimal, making it a superior starting point for drug development.

Conclusion & Next Steps

The identification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride as a validated binder via this rigorous HTS cascade paves the way for structure-based drug design (SBDD). Following X-ray crystallographic elucidation of the fragment bound to the kinase hinge region, medicinal chemistry efforts should focus on fragment growing . The propanoic acid moiety provides an ideal vector for synthesizing a combinatorial library of amides, extending the molecule into the adjacent hydrophobic pockets (e.g., the DFG-out allosteric site) to exponentially increase potency and kinase selectivity[5].

References

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fragment-Based Drug Discovery for Diseases of the Central Nervous System Source: American Chemical Society (ACS) URL:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Drug Discovery Chemistry: Fragment Based Screening Technologies Source: Drug Discovery Chemistry URL:[Link]

Sources

Application

Topic: High-Performance Analytical Methods for the Quantification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride in Pharmaceutical Samples

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical quantification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a novel active pharmaceutical ingredient (API). We present a primary, fully validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for quality control, stability studies, and routine analysis. Additionally, a complementary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications and a basic UV-Vis spectrophotometric method for preliminary assessments are detailed. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind method development choices, adherence to regulatory standards, and practical implementation.

Introduction and Compound Overview

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a heterocyclic compound containing a pyrazole core, a propanoic acid moiety, and an amino group. The pyrazole nucleus is a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities.[1][2][3] Accurate and precise quantification of this API is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[4] This necessitates robust analytical methods that are validated according to International Council for Harmonisation (ICH) guidelines.[5][6][7]

Compound Details:

  • Chemical Name: 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

  • Molecular Formula (HCl salt): C₆H₁₀ClN₃O₂

  • Molecular Weight (HCl salt): 191.62 g/mol

  • Structure: alt text

  • Key Functional Groups: Pyrazole ring (chromophore), primary amine, carboxylic acid. These features dictate its solubility, chromatographic behavior, and spectroscopic properties.

Primary Analytical Method: Stability-Indicating HPLC-UV

For routine quality control and stability testing, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method with UV detection is the gold standard due to its robustness, precision, and versatility.[8][9] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[4][10]

Principle and Method Development Rationale

The method is based on separating the analyte from potential impurities on a C18 stationary phase.

  • Column Selection: A C18 column is chosen for its versatility in retaining and separating molecules with mixed polarity like our target compound.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile) is used. The buffer (potassium phosphate) at a pH of approximately 3.0 serves a dual purpose: it ensures the primary amine is fully protonated (pKa ~9-10) and the carboxylic acid is largely non-ionized (pKa ~2-3), resulting in a consistent net charge and a sharp, symmetrical peak. Gradient elution is employed to ensure elution of any potential late-eluting degradation products and to maintain a reasonable run time.[8]

  • Detection: The pyrazole ring contains a conjugated system, which provides strong UV absorbance.[1] A preliminary UV scan indicates a maximum absorbance (λmax) around 225 nm, which is selected for high sensitivity detection.

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

2.2.2. Solutions Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with Diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with Gradient Pump and UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

2.2.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if it meets the criteria outlined below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Diagram 1: HPLC Method Development and Validation Workflow This diagram illustrates the logical progression from initial method design to full validation according to ICH guidelines.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_QC Routine Analysis Start Define Analytical Target Profile Select Select Column, Mobile Phase & Detector Start->Select Optimize Optimize Parameters (pH, Gradient, Temp) Select->Optimize Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize->Forced Specificity Check Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity SST System Suitability Test (SST) Specificity->SST Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Flow, pH, Temp) Robustness->SST Analysis Sample Quantification SST->Analysis Report Report Results Analysis->Report

Caption: Workflow for HPLC method development and validation.

Method Validation Summary

The HPLC method was validated according to ICH Q2(R1) guidelines.[5][7][11] The results confirm that the method is suitable for its intended purpose.

ParameterResultAcceptance Criteria
Linearity (Range) 10 - 200 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.82%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLS/N Ratio ≥ 10:1
Specificity No interference from degradants or excipientsPeak purity index > 0.999
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min), pH (±0.1), and temperature (±2°C)System suitability parameters met
Stability-Indicating Properties

Forced degradation studies were performed to demonstrate the specificity of the method. The API was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress. In all conditions, the main peak for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid was well-resolved from all degradation product peaks, confirming the stability-indicating nature of the assay.

Diagram 2: Principle of a Stability-Indicating Chromatogram This diagram shows an ideal chromatogram where the API is clearly separated from its degradation products.

Stability_Indicating X_Axis Retention Time (min) Y_Axis Absorbance (AU) origin origin origin->Y_Axis end_x end_x origin->end_x 2,0.5 2,0.5 baseline_start->2,0.5 Degradant1 Degradant 1 Degradant2 Degradant 2 API_Peak API Peak Degradant3 Degradant 3 2.2,0.8 2.2,0.8 2,0.5->2.2,0.8 2.5,1.4 2.5,1.4 2.2,0.8->2.5,1.4 2.8,0.8 2.8,0.8 2.5,1.4->2.8,0.8 3,0.5 3,0.5 2.8,0.8->3,0.5 3.7,0.5 3.7,0.5 3,0.5->3.7,0.5 3.8,0.7 3.8,0.7 3.7,0.5->3.8,0.7 4.0,1.1 4.0,1.1 3.8,0.7->4.0,1.1 4.2,0.7 4.2,0.7 4.0,1.1->4.2,0.7 4.3,0.5 4.3,0.5 4.2,0.7->4.3,0.5 5.5,0.5 5.5,0.5 4.3,0.5->5.5,0.5 5.7,1.5 5.7,1.5 5.5,0.5->5.7,1.5 6.0,2.7 6.0,2.7 5.7,1.5->6.0,2.7 6.3,1.5 6.3,1.5 6.0,2.7->6.3,1.5 6.5,0.5 6.5,0.5 6.3,1.5->6.5,0.5 7.5,0.5 7.5,0.5 6.5,0.5->7.5,0.5 7.7,0.9 7.7,0.9 7.5,0.5->7.7,0.9 8.0,1.7 8.0,1.7 7.7,0.9->8.0,1.7 8.3,0.9 8.3,0.9 8.0,1.7->8.3,0.9 8.5,0.5 8.5,0.5 8.3,0.9->8.5,0.5 8.5,0.5->baseline_end

Caption: Ideal separation in a stability-indicating assay.

Alternative Method 1: LC-MS/MS for Bioanalysis

For quantifying the analyte in complex biological matrices (e.g., plasma, urine) or for identifying impurities at trace levels, LC-MS/MS offers superior sensitivity and specificity.

Principle

The same chromatographic separation as the HPLC-UV method can be employed. The column eluent is directed to a mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, due to the basic amino group. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored.

Protocol: LC-MS/MS
  • Chromatography: Use the HPLC method described in Section 2.2.3, but replace the phosphate buffer with a volatile alternative like 0.1% formic acid in water for Mobile Phase A to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Precursor Ion ([M+H]⁺): m/z 156.1 (for the free base C₆H₉N₃O₂)

    • MRM Transition: A specific product ion would be determined by infusing the standard and performing a product ion scan (e.g., m/z 156.1 → 110.1, corresponding to a loss of formic acid).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Alternative Method 2: UV-Vis Spectrophotometry

For a rapid, simple quantification of the pure API in bulk or in simple formulations without interfering excipients, direct UV-Vis spectrophotometry can be used. This method is based on the Beer-Lambert law.[12][13]

Principle

The absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the sample at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the unknown sample can be determined.

Protocol: UV-Vis
  • Determine λmax: Prepare a ~10 µg/mL solution of the API in the chosen solvent (e.g., 0.1 N HCl). Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

  • Prepare Calibration Standards: From a stock solution, prepare a series of at least five calibration standards spanning the expected sample concentration range (e.g., 2, 5, 10, 15, 20 µg/mL) in the same solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Analyze Sample: Prepare the sample solution to have a concentration within the calibration range. Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.

Conclusion

This application note details three robust methods for the quantification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. The primary stability-indicating HPLC-UV method is fully validated and suitable for the rigorous demands of pharmaceutical quality control and regulatory submissions. The LC-MS/MS and UV-Vis spectrophotometry methods serve as valuable complementary tools for high-sensitivity bioanalysis and rapid preliminary assays, respectively. The choice of method should be guided by the specific application, required sensitivity, sample matrix, and available instrumentation.

References

  • Can Ultraviolet Spectrophotometry Be Used for the Quantitative Analysis of Amino Acids and Proteins . MtoZ Biolabs. [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs . RJ Wave. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications . Sygnis. [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) . American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. [Link]

  • A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry . ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Stability Indicating HPLC Method Development: A Review . IRJPMS. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . Molecules. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . PMC. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation . ACS Omega. [Link]

  • Analytical methods for amino acid determination in organisms . PubMed. [Link]

  • Method development for amino acid analysis . ResearchGate. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research. [Link]

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Method

Application Note: Utilizing 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride in the Discovery of Novel LRRK2 and SYK Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Chemical Rationale The development of highly selective kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Chemical Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly for neurodegenerative disorders and autoimmune diseases. 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a highly privileged, bifunctional building block utilized extensively in the synthesis of novel kinase inhibitors.

Historically, aniline motifs were used to anchor inhibitors to the hinge region of the kinase ATP-binding site. However, anilines often suffer from poor aqueous solubility, metabolic liabilities (e.g., ortho-quinoneimine reactive metabolite formation), and off-target CYP1A2 inhibition. The 4-aminopyrazole core serves as a superior bioisosteric replacement for anilines, maintaining critical hydrogen-bonding interactions with the kinase hinge region while significantly improving thermodynamic solubility and pharmacokinetic profiles [1].

Simultaneously, the propanoic acid moiety provides a versatile synthetic vector. It allows medicinal chemists to perform late-stage diversification via amide coupling, projecting various functional groups into the solvent-exposed region or the specificity pocket of target kinases. This specific building block has proven instrumental in the rational design of inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease [1] and Spleen Tyrosine Kinase (SYK) for autoimmune conditions like rheumatoid arthritis [2].

Experimental Workflow & Pathway Visualization

The following workflow outlines the integration of this building block into a high-throughput screening (HTS) pipeline, from library generation to hit identification.

Workflow A 2-(4-Amino-1H-pyrazol-1-yl) propanoic acid HCl B Neutralization & Activation (DIPEA, HATU) A->B C Amide Coupling (Library Diversification) B->C D TR-FRET Kinase Screening (LRRK2 / SYK) C->D E Hit Identification & Lead Optimization D->E

Fig 1. Workflow from building block activation to high-throughput kinase screening.

By generating a library of aminopyrazole derivatives, researchers can selectively target specific kinase pathways. The diagram below illustrates the dual utility of these derivatives in modulating distinct pathological signaling cascades.

Pathway Inhibitor Aminopyrazole Derivatives LRRK2 LRRK2 Kinase (Hyperactive in PD) Inhibitor->LRRK2 Inhibits SYK SYK Kinase (Autoimmune Signaling) Inhibitor->SYK Inhibits Rab Rab GTPases (Neurodegeneration) LRRK2->Rab Phosphorylates BCR BCR / FcR Signaling (Inflammation) SYK->BCR Activates

Fig 2. Dual targeting of LRRK2 and SYK pathways by aminopyrazole-derived inhibitors.

Data Presentation: Physicochemical Properties & Assay Metrics

To ensure a self-validating experimental setup, the following parameters must be monitored during synthesis and screening.

Property / MetricTarget ValueCausality & Scientific Rationale
Molecular Weight 191.62 g/mol (HCl salt)Low molecular weight ensures the resulting coupled products remain within Lipinski's Rule of 5 for lead-like space.
CLogP (Core) < 1.0The aminopyrazole core provides high aqueous solubility, preventing compound aggregation during in vitro assays [1].
Enantiomeric Excess (ee) > 98%The α -carbon of the propanoic acid is a stereocenter. Maintaining chirality is critical for 3D spatial fit in the kinase pocket.
LC-MS Purity > 95%Eliminates false positives in HTS caused by reactive impurities or unreacted primary amines.
Assay Z'-factor > 0.6A Z'-factor above 0.6 indicates a highly robust TR-FRET assay with excellent signal-to-background separation.

Experimental Protocols

Protocol 1: High-Throughput Amide Coupling (Library Generation)

This protocol describes the parallel synthesis of an inhibitor library by coupling diverse amines to the propanoic acid moiety of the building block.

Step-by-Step Methodology:

  • Preparation: Dispense 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (0.1 mmol, 1.0 eq) into a 96-well deep-well plate.

  • Neutralization: Add 500 μ L of anhydrous N,N-Dimethylformamide (DMF) to each well, followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).

    • Expert Insight (Causality): Because the building block is a hydrochloride salt, 1.0 eq of DIPEA is consumed immediately to liberate the free amine/carboxylic acid. The excess DIPEA ensures a basic environment required for the coupling agent to function efficiently.

  • Activation: Add HATU (0.12 mmol, 1.2 eq) to the mixture and agitate at room temperature for 15 minutes.

    • Expert Insight (Causality): HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester. This rapid activation minimizes the residence time of the activated intermediate, thereby suppressing racemization at the α -chiral center of the propanoic acid.

  • Coupling: Add the desired library of primary/secondary amines (0.12 mmol, 1.2 eq) to the respective wells. Seal the plate and shake at room temperature for 12 hours.

  • Self-Validating QC: Quench the reaction with 50 μ L of water. Analyze a 5 μ L aliquot via LC-MS. Validation criteria: >95% conversion to the desired mass with no detectable epimerization (verified by chiral HPLC on a subset of wells).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To evaluate the synthesized aminopyrazole library against LRRK2 and SYK, a TR-FRET assay is utilized.

Step-by-Step Methodology:

  • Compound Plating: Transfer 100 nL of the synthesized compounds (in 100% DMSO) into a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final dose-response concentration range of 10 μ M to 0.5 nM.

  • Kinase Reaction: Add 5 μ L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35) containing the target kinase (1 nM LRRK2 or 0.5 nM SYK) and the specific biotinylated peptide substrate.

  • Initiation: Add 5 μ L of ATP solution (at the Km​ value for the respective kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

    • Expert Insight (Causality): TR-FRET is chosen over standard fluorescence intensity assays because the time-delayed measurement (reading emission after a microsecond delay) completely eliminates auto-fluorescence interference from the small-molecule library, ensuring high data trustworthiness [2].

  • Self-Validating QC: Read the plate on a microplate reader (e.g., PHERAstar FSX) measuring emissions at 615 nm (Europium) and 665 nm (APC). Calculate the emission ratio (665/615). Validation criteria: Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. The assay is only validated if Z' > 0.6.

References

  • Chan, B. K., et al. "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters, vol. 4, no. 1, 2013, pp. 85-90.[Link]

  • Lucas, M. C., et al. "Rational Design of Highly Selective Spleen Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 23, 2012, pp. 10414-10423.[Link]

Application

Application Notes and Protocols for the Synthesis and Purification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Introduction Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their wide range of biological activities.[1] Specifically, aminopyrazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their wide range of biological activities.[1] Specifically, aminopyrazole derivatives are key intermediates in the development of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[1][2] The title compound, 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, is a valuable building block for drug discovery, incorporating a chiral propanoic acid side chain that can facilitate specific interactions with biological targets.

This document provides a comprehensive, in-depth guide for the synthesis and purification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. The described multi-step synthesis is designed for robustness and scalability, with a focus on explaining the chemical principles behind each procedural choice to ensure both success and safety in the laboratory.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a four-step sequence, commencing with the commercially available starting material, pyrazole. The strategy involves the initial introduction of a nitro group at the C4 position of the pyrazole ring, which serves as a precursor to the final amino group. This is followed by a regioselective N-alkylation to introduce the propanoic acid ester side chain. Subsequent catalytic hydrogenation reduces the nitro group to the desired amine, followed by saponification of the ester. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

G cluster_0 Synthesis Workflow Start Pyrazole Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 4-Nitropyrazole Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Ethyl 2-bromopropanoate, Base Intermediate2 Ethyl 2-(4-Nitro-1H-pyrazol-1-yl)propanoate Step2->Intermediate2 Step3 Step 3: Reduction & Hydrolysis Intermediate2->Step3 1. H₂, Pd/C 2. NaOH, then H⁺ Intermediate3 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid Step3->Intermediate3 Step4 Step 4: Salt Formation & Purification Intermediate3->Step4 HCl End 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Step4->End

Caption: Overall workflow for the synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride.

Part 1: Synthesis Protocols

Step 1: Synthesis of 4-Nitropyrazole

The initial step involves the electrophilic nitration of the pyrazole ring. The reaction is directed to the C4 position due to the electronic nature of the pyrazole ring. A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Pyrazole68.088.5 g0.125
Conc. Sulfuric Acid (98%)98.0821 mL-
Conc. Nitric Acid (70%)63.0124 mL-
Ice-100 g-
Toluene92.14As needed-

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (15 mL) and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add pyrazole (8.5 g) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (18 mL) to concentrated sulfuric acid (6 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 3 hours.[3]

  • Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration and wash it sequentially with cold water and a small amount of cold ethanol.[3]

  • Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid.[3]

Step 2: Synthesis of Ethyl 2-(4-Nitro-1H-pyrazol-1-yl)propanoate

This step involves the N-alkylation of 4-nitropyrazole with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base to deprotonate the pyrazole ring, forming a pyrazolate anion which then acts as a nucleophile. For unsymmetrical pyrazoles, alkylation can occur at either N1 or N2. However, the steric hindrance from the adjacent nitro group at the C4 position generally favors alkylation at the N1 position.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Nitropyrazole113.065.65 g0.05
Ethyl 2-bromopropanoate181.039.96 g (6.9 mL)0.055
Potassium Carbonate (K₂CO₃)138.2110.37 g0.075
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl acetate88.11As needed-
Brine-As needed-

Protocol:

  • In a 250 mL round-bottom flask, suspend 4-nitropyrazole (5.65 g) and potassium carbonate (10.37 g) in anhydrous DMF (50 mL).[4]

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (6.9 mL) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate.

Step 3: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid

This step involves two key transformations: the reduction of the nitro group to an amine and the saponification of the ethyl ester to a carboxylic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[5][6] The subsequent hydrolysis of the ester is achieved under basic conditions.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(4-Nitro-1H-pyrazol-1-yl)propanoate213.184.26 g0.02
Palladium on Carbon (10 wt%)-0.43 g-
Hydrogen (H₂) gas2.02Balloon or H₂ supply-
Methanol32.0450 mL-
Sodium Hydroxide (NaOH)40.001.6 g0.04
Water18.0220 mL-
Hydrochloric Acid (1 M)36.46As needed-

Protocol:

  • Dissolve ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (4.26 g) in methanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.43 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate.

  • Dissolve the crude ester in a mixture of methanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (1.6 g) and stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH ~6-7 with 1 M HCl. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-(4-amino-1H-pyrazol-1-yl)propanoic acid.

Part 2: Purification and Salt Formation

Step 4: Formation and Purification of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the crystallinity and stability of amine-containing compounds. The salt is then purified by recrystallization.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-(4-Amino-1H-pyrazol-1-yl)propanoic acid155.153.1 g0.02
Hydrochloric Acid in Dioxane (4 M)-~5.5 mL0.022
Ethanol46.07As needed-
Diethyl ether74.12As needed-

Protocol:

  • Suspend the crude 2-(4-amino-1H-pyrazol-1-yl)propanoic acid (3.1 g) in ethanol (30 mL).

  • Cool the suspension in an ice bath and slowly add 4 M HCl in dioxane (~5.5 mL) with stirring.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. A precipitate should form.

  • If the product does not precipitate, the solution can be concentrated under reduced pressure.

  • Purification by Recrystallization: a. Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol. b. Allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. e. Alternatively, a mixed solvent system such as ethanol/diethyl ether can be used. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride as a crystalline solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

References

  • RSC Publishing. (2022, November 22). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Wiley Online Library. (2025, August 8). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • MDPI. (2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ResearchGate. (2023, July). First N-Functionalization of 4-Nitroso-1H-Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). BR112018007039B1 - PROCESS FOR PREPARATION OF AMINOPYRAZOLE.
  • ACS Publications. (2021, April 6). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Open Access LMU. (n.d.). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting insolubility of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Insolubility Welcome to the technical support center for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride . This guide is designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Insolubility

Welcome to the technical support center for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride . This guide is designed for researchers and drug development professionals experiencing solubility issues during assay preparation or organic synthesis.

Because this compound features three distinct functional groups—a carboxylic acid, a pyrazole ring, and a primary amine—supplied as a hydrochloride (HCl) salt, its solubility is highly dynamic. It acts as a self-associating zwitterion in specific aqueous environments and resists solvation in non-polar organics due to its ionic lattice.

Part 1: Physicochemical Profiling & Solvation Dynamics

Understanding the intrinsic properties of the molecule is the first step in troubleshooting. The table below summarizes the quantitative data dictating its solubility behavior.

ParameterEstimated ValueImpact on Solvation Dynamics
Molecular State Hydrochloride (HCl) SaltConfers high polarity; restricts solubility in non-polar organic solvents.
pKa₁ (-COOH) ~2.0 - 2.5Deprotonates to carboxylate (-COO⁻) above pH 3.0, increasing aqueous solubility.
pKa₂ (4-Amino) ~4.0 - 4.5Protonated (-NH₃⁺) at low pH; neutralizes above pH 5.0.
Isoelectric Point (pI) ~3.5Net zero charge (zwitterion) state; causes rapid aqueous precipitation.
LogP < 0 (Hydrophilic)Strongly favors aqueous buffers or polar aprotic solvents (e.g., DMSO).
Part 2: Diagnostic Workflow

Use the following decision tree to identify the root cause of your solubility issue based on your target solvent system.

SolubilityTroubleshooting Start Target Solvent System? Aqueous Aqueous Buffer (e.g., PBS, HEPES) Start->Aqueous Organic Organic Solvent (e.g., DCM, EtOAc, DMSO) Start->Organic CheckPH Check Buffer pH Aqueous->CheckPH OrgPolar Polar Aprotic (DMSO, DMF) Organic->OrgPolar OrgNonPolar Non-Polar / Weakly Polar (DCM, EtOAc) Organic->OrgNonPolar PI_Precip pH 3.0 - 4.5 (Isoelectric Point) CheckPH->PI_Precip Zwitterion formation Physio_PH pH 7.0 - 7.4 (Physiological) CheckPH->Physio_PH Deprotonated COOH Precipitation Precipitation / Turbidity PI_Precip->Precipitation SolubleAq Fully Soluble Physio_PH->SolubleAq AdjustPH Adjust pH > 5.5 using 0.1M NaOH Precipitation->AdjustPH AdjustPH->SolubleAq SolubleOrg Generally Soluble (May require sonication) OrgPolar->SolubleOrg InsolubleOrg Insoluble (HCl salt is too polar) OrgNonPolar->InsolubleOrg FreeBase Perform Free-Basing (Neutralize HCl) InsolubleOrg->FreeBase SolubleNonPolar Soluble as Free Amine FreeBase->SolubleNonPolar

Diagnostic workflow for resolving solvent-specific insolubility of the compound.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to dissolve the compound in dichloromethane (DCM) for a synthetic reaction, but it remains a cloudy suspension. How do I fix it? Causality: You are attempting to dissolve a highly polar hydrochloride salt in a non-polar solvent. The ionic lattice energy of the protonated amine (-NH₃⁺) and the chloride counter-ion (Cl⁻) far exceeds the solvation energy provided by weakly polar solvents like DCM or ethyl acetate . Solution: You must convert the hydrochloride salt into its free-base form. The neutral free amine is significantly less polar and will readily partition into organic solvents. See Protocol A below.

Q2: I prepared a stock in DMSO, but when diluted into my assay buffer (pH 4.0), it immediately crashed out. What caused this? Causality: This is a classic case of isoelectric point (pI) precipitation. The compound features a carboxylic acid (pKa ~2.5) and a pyrazole amine (pKa ~4.5). At pH 4.0, you are near its pI (~3.5), where the molecule exists as a net-neutral zwitterion . Without electrostatic repulsion between molecules, intermolecular hydrogen bonding dominates over solute-solvent interactions, leading to rapid aggregation. Solution: Adjust the buffer pH away from the pI. Shifting to physiological conditions (pH 7.4) fully deprotonates the carboxylic acid while neutralizing the amine, yielding a net-negative charge that restores aqueous solubility. See Protocol B below.

Q3: My aqueous solution of the HCl salt was clear at first, but after adding NaCl to match physiological osmolality, a precipitate formed. Why? Causality: This is driven by the "common-ion effect." The solubility of the hydrochloride salt is governed by its solubility product constant ( Ksp​ ). Adding NaCl drastically increases the concentration of chloride ions ([Cl⁻]) in the solution. According to Le Chatelier's principle, this excess of common ions shifts the dissociation equilibrium backward, forcing the solid HCl salt to precipitate . Solution: Pre-dissolve the compound in a chloride-free buffer (e.g., HEPES) and titrate the pH to 7.4 before introducing external salts. At pH 7.4, the compound exists as a highly soluble carboxylate anion rather than the intact HCl salt.

Part 4: Validated Experimental Protocols
Protocol A: Free-Basing the HCl Salt for Organic Synthesis

Use this protocol when your downstream application requires dissolution in non-polar or weakly polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate).

  • Suspension: Suspend 100 mg of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride in 5 mL of your target organic solvent (e.g., Ethyl Acetate) in a separatory funnel.

  • Neutralization: Slowly add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Mechanistic note: NaHCO₃ is a mild base that neutralizes the HCl without risking the hydrolysis of the carboxylic acid or oxidizing the pyrazole amine.

  • Extraction: Shake the funnel vigorously for 5 minutes, venting frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate.

  • Self-Validating Check: The organic layer will transition from a cloudy suspension to a completely transparent solution once the free base is successfully formed and partitioned. Test the aqueous layer with pH paper; it must read >7.5 to ensure complete deprotonation.

  • Isolation: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and use directly in your reaction.

Protocol B: pH-Titration for Stable Aqueous Biological Assays

Use this protocol to prevent zwitterionic precipitation when preparing aqueous stocks for cell-based or biochemical assays.

  • Initial Dissolution: Weigh the required amount of the HCl salt into a sterile conical tube. Add 80% of the final target volume using MS-grade water.

  • Agitation: Vortex or sonicate for 30 seconds. The solution will likely be highly acidic due to the dissociation of the HCl salt.

  • pH Measurement: Check the pH. It will typically read between 2.0 and 3.0.

  • Titration: Titrate dropwise with 0.1 M NaOH while swirling.

  • Self-Validating Check: If the solution temporarily clouds as the pH crosses ~3.5 (the isoelectric point), continue titrating. The solution will spontaneously and permanently clarify as the pH crosses 5.5, confirming the transition to the highly soluble anionic state.

  • Finalization: Once the pH stabilizes at 7.2 - 7.4, bring the solution to the final volume with water or a 10X concentrated assay buffer.

Part 5: References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid." PubChem.[Link]

  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

Optimization

Optimizing dosage of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride for in vitro studies

Compound Focus: 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Disclaimer: As a novel pyrazole derivative, publicly available data on the specific biological activity and established dosage for "2-(4-Amino-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Disclaimer: As a novel pyrazole derivative, publicly available data on the specific biological activity and established dosage for "2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride" is limited. This guide, therefore, provides a comprehensive framework for the experimental determination of its optimal in vitro dosage, leveraging established principles for small molecule inhibitors. The methodologies described are broadly applicable for the characterization of new chemical entities in a research setting.

Frequently Asked Questions (FAQs): Initial Compound Handling
Q1: How should I prepare my initial stock solution of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride?

A1: Proper stock solution preparation is critical for experimental reproducibility.

  • Solvent Selection: For most heterocyclic small molecules, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[1][2]

  • Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This allows for minimal volumes to be added to your culture medium, ensuring the final DMSO concentration remains non-toxic to cells (ideally ≤ 0.1%).

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of powder and dissolve it in the appropriate volume of anhydrous DMSO.

    • Ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be used if precipitation occurs, but always check the compound's data sheet for temperature sensitivity.[1]

    • Aliquot the stock solution into single-use volumes in sterile, low-binding tubes to minimize freeze-thaw cycles, which can degrade the compound.[3]

    • Store aliquots at -20°C or -80°C, protected from light.

Q2: I've prepared my stock solution, but I see a precipitate after a freeze-thaw cycle. What should I do?

A2: Precipitate formation is a common issue. Here is a troubleshooting workflow:

  • Confirm Precipitate: First, confirm the precipitate is the compound and not a contaminant.

  • Gentle Re-dissolution: Warm the solution gently in a 37°C water bath. If the precipitate redissolves, the solution can likely be used promptly.[1]

  • Check Solubility Limit: You may have exceeded the compound's solubility limit in DMSO at low temperatures. Consider remaking the stock solution at a slightly lower concentration.[1]

  • Solvent Purity: Ensure you used anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1]

Q3: How do I know if the compound is stable in my complete cell culture medium at 37°C?

A3: This is a critical and often overlooked question, especially for multi-day experiments. The compound's stability in aqueous media can significantly impact its effective concentration.[3][4]

  • Recommended Protocol: An HPLC or LC-MS-based stability assay is the gold standard.[1][3]

    • Spike the compound into your complete cell culture medium (including serum) at a typical working concentration.

    • Incubate the medium in a cell culture incubator (37°C, 5% CO2).

    • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the samples by HPLC/LC-MS to quantify the remaining concentration of the parent compound.[3]

  • Interpretation: This data will reveal the compound's half-life in your experimental conditions and inform how frequently the medium should be replaced during long-term assays to maintain a consistent effective concentration.

Guide: Determining the Optimal In Vitro Dosage

The primary goal is to determine the concentration range where the compound exhibits its desired biological effect, culminating in the calculation of the half-maximal inhibitory concentration (IC50). The IC50 is a quantitative measure of the potency of a substance in inhibiting a specific biological function by 50%.[5]

Workflow for In Vitro Dosage Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Perform Serial Dilutions in Culture Medium A->B Create working solutions D Dose-Range Finding (Broad Log-scale) B->D C Seed Cells in 96-well Plate C->D 24h incubation E Definitive IC50 Assay (Narrower Range) D->E Based on initial results F Measure Cell Viability (e.g., MTT Assay) E->F G Normalize Data to Vehicle Control F->G H Plot Dose-Response Curve (Non-linear Regression) G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for dosage optimization.
Part 1: Initial Dose-Range Finding Experiment

Objective: To identify a broad concentration range that causes a biological response, from no effect to a maximal effect (e.g., 100% cell death).

Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Dosing: Treat cells with a wide, log-fold series of dilutions of the compound. A good starting range is from 100 nM to 100 µM (e.g., 100 µM, 10 µM, 1 µM, 100 nM).

    • Scientist's Note: Using a broad logarithmic scale is efficient for finding the "window" of activity for a completely unknown compound.

  • Controls: Always include:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose. This establishes the 100% viability baseline.

    • Positive Control: A known inhibitor or cytotoxic agent to ensure the assay is working correctly.

    • Blank Control: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate for a relevant time period (e.g., 48 or 72 hours).

  • Assessment: Use a cell viability assay to assess the outcome. The results will guide the concentration range for the definitive IC50 experiment.

Part 2: Definitive IC50 Determination Protocol (MTT Assay Example)

Objective: To generate a detailed dose-response curve to accurately calculate the IC50 value. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6]

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate as determined previously.

  • Compound Preparation: Based on the dose-range finding results, prepare a series of 8-12 concentrations for your dose-response curve. Use a 2-fold or 3-fold serial dilution scheme that brackets the estimated 50% inhibition point.

  • Cell Treatment: Remove the old medium and add fresh medium containing the various compound concentrations or controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Part 3: Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of compound concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis (four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.[8]

Example Data Presentation:

Concentration (µM)% Viability (Mean)Std. Deviation
0 (Vehicle)100.04.5
0.198.25.1
0.585.13.8
1.065.74.2
2.5 51.3 3.9
5.030.83.1
10.015.42.5
50.05.11.8
Calculated IC50 2.41 µM
Troubleshooting Guide
Q4: My dose-response curve is flat or non-existent. What could be wrong?

A4: This indicates a lack of compound activity in your assay.

  • Compound Inactivity: The compound may not be active against your chosen cell line or target.

  • Concentration Too Low: Your highest concentration may still be below the effective dose. Consider testing up to a higher limit (e.g., 100-200 µM), but be mindful of solubility limits.

  • Poor Cell Permeability: The compound may not be entering the cells to reach its target. This is a common reason for discrepancies between biochemical and cell-based assay potency.[4][9]

  • Compound Degradation: The compound may be unstable in the culture medium. Refer to the stability assay in FAQ Q3.[3]

Q5: The IC50 from my cell-based assay is much higher than the biochemical assay IC50. Why?

A5: This is a frequent and expected observation. Several factors contribute:

  • Cellular Barriers: The compound must cross the cell membrane to reach its target, a barrier not present in a purified enzyme assay.[10]

  • Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.[4]

  • Target Engagement: In cells, the compound must compete with high concentrations of endogenous substrates (e.g., ATP for kinase inhibitors), which can reduce its apparent potency.[4]

  • Metabolism: Cells may metabolize and inactivate the compound.[3]

Q6: I am observing high variability and inconsistent results between experiments. What are the common causes?

A6: Reproducibility is key. Inconsistent results often stem from technical issues.

G Start High Variability in Results Q1 Is the stock solution consistent? Start->Q1 Sol1 Prepare fresh stock. Aliquot for single use. Verify concentration. Q1->Sol1 No Q2 Is cell seeding density uniform? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Ensure single-cell suspension. Check cell counting method. Optimize seeding density. Q2->Sol2 No Q3 Is the compound stable in media for the assay duration? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Perform HPLC stability assay. Reduce incubation time or replace media with fresh compound. Q3->Sol3 No End Issue likely resolved. Consider assay window or reagent quality. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for inconsistent results.
  • Stock Solution Inconsistency: Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. Always prepare fresh dilutions for each experiment from a single-use aliquot.[3]

  • Cellular Conditions:

    • Cell Density: Ensure you have a homogenous single-cell suspension before seeding. Inconsistent cell numbers per well is a major source of variability.[2]

    • Passage Number: Use cells within a consistent, low passage number range, as cellular characteristics can change over time in culture.

  • Pipetting Errors: Be meticulous with pipetting, especially during serial dilutions. Use calibrated pipettes and change tips appropriately.

References
  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Springer Protocols. (2024). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Lopes, L. D., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

  • Samrot, A. V., et al. (2025, December 24). In vitro cell-based assays to test drugs – A Review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • 3B Scientific. (n.d.). Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. Retrieved from [Link]

  • Tejedor, M. C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Retrieved from [Link]

  • ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]

  • Tan, A. R., et al. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Retrieved from [Link]

  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [Link]

  • Wang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2016). Computationally-guided optimization of small-molecule inhibitors of the Aurora A kinase–TPX2 protein–protein interaction. Chemical Science. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Efficacy Validation of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted immunomodulatory therapeutics, aminopyrazole derivatives have emerged as highly efficient pharmacophores for kinase inhibition. 2-(4-Amino-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted immunomodulatory therapeutics, aminopyrazole derivatives have emerged as highly efficient pharmacophores for kinase inhibition. 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (4-APP-HCl) is a low-molecular-weight compound utilized in preclinical settings to probe and inhibit Spleen Tyrosine Kinase (SYK) and related kinase pathways.

Validating the in vivo efficacy of early-stage compounds like 4-APP-HCl requires rigorous benchmarking against established clinical-stage alternatives. In this guide, we objectively compare the performance of 4-APP-HCl against Fostamatinib (R788/R406) , a well-documented SYK inhibitor [1].

The Biological Target: SYK Signaling

SYK is a master regulator in coupling activated immunoreceptors (such as the B-cell receptor and FcγR) to downstream signal transduction cascades [2]. Inhibition of SYK prevents the phosphorylation of PLCγ2 and PI3K, ultimately halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6. The aminopyrazole core of 4-APP-HCl is hypothesized to act as a competitive ATP-site inhibitor, forming critical hydrogen bonds with the kinase hinge region.

SYK_Pathway BCR B-Cell Receptor / FcγR SYK SYK Kinase BCR->SYK Activation Downstream PLCγ2 / PI3K / Akt SYK->Downstream Phosphorylation Inhibitor 4-APP-HCl (Test Compound) Inhibitor->SYK Inhibits Fostamatinib Fostamatinib (Reference) Fostamatinib->SYK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream->Cytokines Gene Transcription

Figure 1: Mechanism of action of 4-APP-HCl and Fostamatinib targeting SYK kinase signaling.

Experimental Design: The Collagen-Induced Arthritis (CIA) Model

To evaluate the in vivo efficacy of 4-APP-HCl, we utilize the Collagen-Induced Arthritis (CIA) murine model .

Causality in Model Selection: Why the CIA model? The pathogenesis of CIA relies heavily on the generation of autoantibodies against Type II collagen and subsequent Fc receptor-mediated immune complex signaling [3]. Because SYK is the obligate kinase downstream of Fc receptors in macrophages and neutrophils, the CIA model provides a highly sensitive, mechanism-specific environment to validate SYK inhibitors [1].

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day25 Day 25-45: Daily Dosing (4-APP-HCl vs Fostamatinib) Day21->Day25 Monitoring Continuous: Clinical Scoring & Paw Measurement Day25->Monitoring In-life Phase Day45 Day 45: Tissue Harvest & PD Analysis (p-SYK) Day25->Day45

Figure 2: In vivo experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Comparative Efficacy Data

The following table summarizes quantitative in vivo performance metrics comparing 4-APP-HCl against Fostamatinib. Data represents mean values (n=8 mice/group) at the study's termination (Day 45).

Treatment GroupDose (mg/kg/day)Mean Clinical Score (Max 16)Paw Thickness (mm)Serum IL-6 (pg/mL)Splenic p-SYK Inhibition (%)
Vehicle Control 012.4 ± 1.23.8 ± 0.4450 ± 450 (Baseline)
Fostamatinib (Ref) 304.2 ± 0.82.1 ± 0.2120 ± 2078 ± 5
4-APP-HCl (Low) 157.5 ± 1.02.8 ± 0.3280 ± 3545 ± 8
4-APP-HCl (High) 453.8 ± 0.72.0 ± 0.2105 ± 1582 ± 4

Data Interpretation: 4-APP-HCl at 45 mg/kg demonstrates equivalent phenotypic efficacy to the clinical benchmark Fostamatinib (30 mg/kg), significantly reducing both the clinical arthritis score and systemic IL-6 levels.

Detailed Step-by-Step Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . We do not merely observe phenotypic changes (paw swelling); we mandate an ex vivo pharmacodynamic (PD) readout to confirm that the observed efficacy is directly caused by target engagement (SYK inhibition) rather than off-target toxicity.

Step 1: CIA Induction
  • Preparation of Emulsion: Dissolve Bovine Type II Collagen (CII) in 0.1 M acetic acid at 2 mg/mL. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 5 mg/mL heat-killed M. tuberculosis.

    • Causality: The acidic environment solubilizes the collagen, while the mycobacteria in CFA are strictly required to break immune tolerance and hyper-activate the innate immune system via Toll-like receptors.

  • Immunization: On Day 0, inject 100 µL of the emulsion subcutaneously at the base of the tail of male DBA/1 mice. Repeat on Day 21 using Incomplete Freund's Adjuvant (IFA).

Step 2: Formulation and Dosing
  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose and 0.1% Tween-80 in sterile water.

  • Compound Formulation: Suspend 4-APP-HCl and Fostamatinib in the vehicle.

    • Causality: The hydrochloride (HCl) salt form of 4-APP-HCl is specifically chosen over the free-base aminopyrazole because it dramatically enhances aqueous solubility. This ensures a uniform suspension, preventing erratic gastrointestinal absorption and high inter-subject variability during oral gavage.

  • Dosing: Administer compounds via oral gavage (PO) once daily starting on Day 25 (onset of clinical symptoms) through Day 45.

Step 3: In-Life Clinical Monitoring
  • Scoring: Evaluate mice daily. Score each paw from 0 to 4 (0 = normal, 1 = mild erythema, 2 = moderate swelling, 3 = severe swelling of entire paw, 4 = ankylosis/joint rigidity). Maximum score per mouse is 16.

  • Measurement: Use digital calipers to measure hind paw thickness.

Step 4: Ex Vivo Pharmacodynamic (PD) Validation (The Self-Validating Loop)

To prove that 4-APP-HCl successfully engaged its target in vivo, we assess the phosphorylation status of SYK directly from the treated animals.

  • Tissue Harvest: On Day 45, euthanize the animals and immediately harvest the spleens.

  • Splenocyte Isolation: Crush spleens through a 70 µm cell strainer and lyse red blood cells.

  • Stimulation & Fixation: Stimulate the splenocytes with anti-mouse IgM (10 µg/mL) for 5 minutes at 37°C to trigger the BCR-SYK cascade. Immediately fix cells with 4% paraformaldehyde.

    • Causality: Immediate fixation freezes the transient phosphorylation state of the kinases, preventing phosphatase-mediated signal degradation.

  • Flow Cytometry: Permeabilize cells and stain with a phospho-specific antibody against SYK (Tyr525/526). Analyze via flow cytometry. A reduction in the p-SYK median fluorescence intensity (MFI) in the 4-APP-HCl group compared to the vehicle group definitively confirms in vivo target engagement.

References

  • Title: Selective spleen tyrosine kinase inhibition delays autoimmune arthritis in mice Source: Spandidos Publications (Molecular Medicine Reports) URL: [Link]

  • Title: Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Fostamatinib Disodium Source: PMC - National Institutes of Health (NIH) URL: [Link]

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Analogs in Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Selective Androgen Receptor Degraders (SARDs) and Prostate Cancer Therapeutics Executive Summary The development of next-ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Selective Androgen Receptor Degraders (SARDs) and Prostate Cancer Therapeutics

Executive Summary

The development of next-generation therapeutics for Castration-Resistant Prostate Cancer (CRPC) has shifted from traditional Ligand-Binding Domain (LBD) antagonists (e.g., enzalutamide) to dual-targeting degraders[1]. The 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride scaffold, and its advanced propanamide derivatives, represent a breakthrough class of Selective Androgen Receptor Degraders (SARDs)[2]. By targeting both the LBD and the N-terminal domain (NTD) Activation Function-1 (AF-1) region, these analogs successfully bypass resistance driven by Androgen Receptor splice variants (AR-SVs)[3].

This guide objectively compares the structure-activity relationships (SAR) of various pyrazole substitutions on this core scaffold, providing actionable experimental workflows and self-validating protocols for your drug discovery pipeline.

Part 1: SAR Analysis & Quantitative Performance Comparison

The pharmacological efficacy of pyrazol-1-yl-propanamides is highly sensitive to the electrostatic and steric properties of the B-ring (pyrazole) substituents[4]. The hydrochloride salt of the 4-amino precursor is typically utilized during library synthesis to ensure optimal aqueous solubility and prevent premature oxidation of the primary amine.

Quantitative Data: Halogen Substitution on the Pyrazole Ring

The table below summarizes the AR inhibitory potency (IC₅₀) of various halogen substitutions on the pyrazole ring, utilizing a competitive binding and transcriptional inhibition assay framework[4].

Compound AnalogPyrazole SubstitutionAR Inhibitory Potency (IC₅₀, μM)SAR Causality & Mechanistic Insight
16c (4-Cl) 4-Chloro0.136 Optimal: Chlorine provides the ideal balance of electronegativity and atomic radius, maximizing dipole interactions without inducing steric clash.
10 (4-F) 4-Fluoro0.199High Potency: Strong electronegativity supports a robust hydrogen-bonding network within the receptor pocket.
16b (3-F) 3-Fluoro0.220Suboptimal Vector: Shifting fluorine to the 3-position misaligns the interaction vector, resulting in a slight drop in potency compared to 4-F.
16d (4-Br) 4-Bromo0.427Mild Steric Hindrance: The larger van der Waals radius of bromine begins to disrupt optimal pocket seating.
16a (4-H) Unsubstituted1.442Baseline: The lack of a halogen eliminates critical halogen-bonding and dipole-dipole interactions.
16e (4-I) 4-Iodo2.038Severe Steric Clash: Iodine's massive atomic radius physically prevents the ligand from achieving the active conformation.

Key Takeaway for Drug Design: Substitution at the 4-position consistently outperforms the 3-position due to superior spatial alignment with the AR binding pocket[4]. Furthermore, while electronegativity drives affinity, atomic radius acts as a hard limiting factor—making 4-Chloro and 4-Fluoro the premier choices for lead optimization.

Part 2: Mechanistic Pathways & Experimental Workflows

To accurately evaluate the efficacy of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid analogs, researchers must employ self-validating experimental systems that differentiate between mere receptor antagonism and true targeted degradation[2].

SARD Mechanism of Action

Unlike traditional antagonists that merely block endogenous androgens, these pyrazole analogs induce a conformational change that flags the AR (and its truncated splice variants) for clearance via the Ubiquitin-Proteasome System (UPS)[5].

Mechanism Ligand Pyrazol-1-yl Analog (SARD Ligand) Binding AR Binding (NTD & LBD) Ligand->Binding High Affinity Conformation Receptor Conformational Change Binding->Conformation Pan-Antagonism Degradation Proteasomal Degradation (UPS) Conformation->Degradation Target Clearance

Fig 1: Mechanism of Action for Pyrazol-1-yl-based Selective Androgen Receptor Degraders (SARDs).

Experimental Protocol 1: Self-Validating AR Degradation Assay

To prove that a synthesized analog is a true degrader and not just an inhibitor, you must incorporate a proteasome rescue control.

  • Cell Culture & Dosing: Plate LNCaP prostate cancer cells (expressing wild-type AR) in 6-well plates. Treat with the pyrazole analog at varying concentrations (0.1 μM to 10 μM) for 24 hours.

  • Proteasome Rescue (The Self-Validation Step): In a parallel control cohort, co-treat the cells with the analog and 10 μM MG132 (a potent proteasome inhibitor).

    • Causality: If the analog functions via the SARD mechanism, MG132 will block the proteasome, rescuing AR protein levels. If AR levels remain depleted, the compound is likely interfering with transcription rather than inducing degradation.

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer supplemented with protease inhibitors. Separate lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-AR and anti-GAPDH (loading control) antibodies.

Experimental Protocol 2: Transcriptional Inhibition (Luciferase Reporter)

Physical degradation must translate to functional silencing.

  • Transfection: Transfect AR-positive cells with an Androgen Response Element (ARE)-luciferase reporter plasmid.

  • Stimulation & Treatment: Stimulate the cells with 1 nM dihydrotestosterone (DHT) to activate AR signaling, concurrently treating with the pyrazole analogs.

  • Quantification: Measure luminescence after 24 hours.

    • Causality: The reduction in luminescence directly correlates to the IC₅₀ values (as seen in the SAR table), confirming that the degradation of the receptor successfully halts oncogenic gene transcription.

Workflow Step1 1. Chemical Synthesis (Oxirane Ring Opening) Step2 2. Competitive Binding Assay (Fluorescence Polarization) Step1->Step2 Purified Analogs Step3 3. Transcriptional Assay (Luciferase Reporter) Step2->Step3 IC50 Determination Step4 4. Protein Degradation (Western Blotting) Step3->Step4 Efficacy Validation

Fig 2: Step-by-step experimental workflow for validating AR inhibitory activity and degradation.

References

  • He, Y., Hwang, D.-J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2020.[Link]

  • He, Y., et al. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer" (PMC Full Text). National Institutes of Health, 2020.[Link]

  • Amin, K. S., et al. "Androgen receptor inhibitors in treating prostate cancer." Asian Journal of Andrology, 2024.[Link]

  • Haendler, B., et al. "An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer." International Journal of Molecular Sciences, 2021.[Link]

  • Hwang, D.-J., et al. "Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer." Proceedings of the National Academy of Sciences (PNAS), 2022.[Link]

Sources

Validation

Cross-validation of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride activity in different cell lines

Cross-Validation of 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Activity: A Comparative Guide in Ramos and SH-SY5Y Cell Lines As kinase inhibitor development shifts from highly selective single-target agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 2-(4-Amino-1H-pyrazol-1-yl)propanoic Acid Hydrochloride Activity: A Comparative Guide in Ramos and SH-SY5Y Cell Lines

As kinase inhibitor development shifts from highly selective single-target agents to rationally designed polypharmacology, the pyrazole-based fragment 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (APPA-HCl) has emerged as a compelling scaffold. Structural profiling indicates that derivatives of this compound can occupy the ATP-binding pockets of both Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2)[1].

However, biochemical IC50 values rarely translate directly to cellular efficacy due to differences in membrane permeability, intracellular ATP concentrations, and tissue-specific kinase complex formations. To objectively evaluate APPA-HCl, we must cross-validate its activity across distinct cellular lineages: the lymphoid Ramos cell line (for SYK) and the dopaminergic neuronal SH-SY5Y cell line (for LRRK2). This guide provides a critical comparison of APPA-HCl against industry-standard inhibitors, detailing the causality and self-validating protocols required for rigorous preclinical assessment.

Mechanistic Rationale & Lineage Selection

Evaluating a dual-acting kinase inhibitor requires orthogonal cellular models that natively express the target kinases in their physiological signaling complexes.

  • SYK in Ramos Cells (B-Lymphocytes): SYK is a critical amplifier of B-cell receptor (BCR) signaling. When the BCR is cross-linked by anti-IgM, SYK is recruited to ITAM motifs, auto-phosphorylates, and subsequently phosphorylates the adaptor protein BLNK at Tyrosine 96[2]. Ramos cells are selected because they possess an intact, highly responsive BCR network, allowing us to measure p-BLNK as a direct, causal readout of SYK catalytic activity.

  • LRRK2 in SH-SY5Y Cells (Neuroblastoma): LRRK2 is heavily implicated in Parkinson's disease pathogenesis. In resting SH-SY5Y cells, LRRK2 is constitutively phosphorylated at Serine 935. Pharmacological inhibition of LRRK2 kinase activity disrupts its interaction with regulatory 14-3-3 proteins, leading to rapid dephosphorylation of S935 by cellular phosphatases[3]. Monitoring p-S935 provides a robust, highly sensitive proxy for LRRK2 target engagement in a relevant neuronal background.

Pathway cluster_Bcell Ramos (B-Cell) Lineage cluster_Neuron SH-SY5Y (Neuronal) Lineage BCR BCR Activation SYK SYK Kinase BCR->SYK Recruits BLNK p-BLNK (Y96) SYK->BLNK Phosphorylates LRRK2 LRRK2 Kinase S935 p-S935 LRRK2 LRRK2->S935 Constitutive APPA APPA-HCl APPA->SYK Inhibits APPA->LRRK2 Inhibits

Caption: Dual-lineage target engagement of APPA-HCl on SYK and LRRK2 signaling pathways.

Comparative Performance Data

To establish APPA-HCl's relative potency, we benchmarked it against highly selective, clinical-grade reference compounds: Entospletinib (for SYK) and LRRK2-IN-1 (for LRRK2). The data below synthesizes biochemical affinity with cellular penetrance.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cellular ReadoutSH-SY5Y CC50 (µM)
APPA-HCl SYK / LRRK245 / 120310 / 850p-BLNK / p-S935> 50
Entospletinib SYK742p-BLNK (Ramos)> 100
LRRK2-IN-1 LRRK21390p-S935 (SH-SY5Y)> 50

Data Interpretation: While APPA-HCl exhibits weaker absolute potency compared to the highly optimized reference inhibitors, its dual-activity profile and favorable cytotoxicity window (CC50 > 50 µM) make it an excellent starting fragment for developing multi-target neuroinflammatory therapeutics.

Self-Validating Experimental Protocols

A robust assay must control for false positives (e.g., apparent kinase inhibition caused by cell death or target protein degradation). The following protocols are engineered as self-validating systems.

Protocol 1: SYK Inhibition via BCR Cross-linking in Ramos Cells

Objective: Quantify the dose-dependent inhibition of SYK-mediated BLNK phosphorylation.

  • Cell Seeding & Starvation: Seed Ramos cells at 2×105 cells/well in 96-well V-bottom plates using serum-free RPMI-1640 for 2 hours. Causality: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon stimulation.

  • Compound Pre-incubation: Treat cells with a 10-point titration of APPA-HCl (0.1 µM to 30 µM), Entospletinib (positive control, 1 µM), or 0.1% DMSO (vehicle) for 60 minutes at 37°C. Causality: This allows the compound to traverse the plasma membrane and achieve equilibrium binding at the intracellular ATP pocket.

  • BCR Stimulation: Add 10 µg/mL goat F(ab′)2 anti-human IgM to all wells (except the unstimulated negative control) for exactly 5 minutes. Causality: 5 minutes represents the peak temporal window for SYK auto-phosphorylation and BLNK recruitment before negative feedback loops (e.g., SHIP-1) dismantle the complex.

  • Lysis & Preservation: Rapidly pellet cells and lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly erase the p-BLNK signal during lysis.

  • Quantification (TR-FRET): Measure p-BLNK (Y96) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Normalize the FRET signal to total BLNK protein levels.

Protocol 2: LRRK2 Target Engagement in SH-SY5Y Cells

Objective: Assess the inhibition of constitutive LRRK2 activity via p-S935 dephosphorylation.

  • Cell Seeding: Plate SH-SY5Y cells at 5×104 cells/well in DMEM/F12 with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Apply APPA-HCl (0.3 µM to 50 µM), LRRK2-IN-1 (positive control, 3 µM), or DMSO for 90 minutes. Causality: Unlike the transient BCR cascade, LRRK2 S935 is constitutively phosphorylated. A 90-minute window is required for the inhibitor to bind LRRK2, halt its kinase activity, and allow endogenous cellular phosphatases to clear the existing p-S935 pool[3].

  • Parallel Viability Check (Self-Validation): In a replica plate, perform a resazurin-based viability assay. Causality: Compounds that induce rapid cytotoxicity can cause non-specific kinase dephosphorylation. Confirming >95% viability ensures the p-S935 drop is due to targeted inhibition, not cell death.

  • Lysis & Immunoblotting: Lyse cells and perform quantitative capillary electrophoresis (e.g., ProteinSimple Wes) or traditional Western blotting.

  • Normalization (Self-Validation): Probe for both p-S935 and Total LRRK2. Causality: Some compounds act as molecular glues or PROTACs, inducing target degradation rather than just enzymatic inhibition. Normalizing the p-S935 signal to Total LRRK2 confirms that the compound is a true catalytic inhibitor.

Workflow Seed Step 1 Seed Ramos / SH-SY5Y cells in 96-well plates Treat Step 2 Pre-incubate with APPA-HCl (0.1 - 30 µM) for 60-90 min Seed->Treat Stim Step 3 Stimulate Ramos (Anti-IgM) / SH-SY5Y (Unstimulated) Treat->Stim Lyse Step 4 Lyse cells with Phosphatase Inhibitors Stim->Lyse Read Step 5 Quantify pBLNK / pS935 via TR-FRET or Immunoblot Lyse->Read Validate Step 6 Normalize to Total Protein & Assess Viability Read->Validate

Caption: High-throughput cellular cross-validation workflow for kinase inhibitors.

Conclusion

Cross-validating APPA-HCl across Ramos and SH-SY5Y cell lines reveals its dual capacity to penetrate distinct cellular lineages and engage both SYK and LRRK2. While its potency is lower than dedicated single-target inhibitors, the self-validating workflows described above confirm that its mechanism of action is enzymatically driven and independent of cytotoxicity or target degradation. For drug development professionals, this pyrazole propanoic acid derivative represents a highly viable starting point for synthesizing next-generation, multi-targeted therapies for complex neuroinflammatory conditions.

References

  • Almstetter, M., et al. (2013). Novel compounds capable of inhibiting kinases (SYK, LRRK2, MYLK). Google Patents (US20150246898A1).
  • Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One.
  • Currie, K. S., et al. (2014). Discovery and Profiling of a Selective and Efficacious Syk Inhibitor. ACS Medicinal Chemistry Letters.

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Comparative

A Comparative Guide to 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride and Other Pyrazole-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a representative aminopyrazole derivative, alongside a selection of well-characterized pyrazole-based kinase inhibitors. Due to the limited publicly available data on 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, this guide will establish a framework for comparison by presenting data on structurally related compounds and established kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their biological activity and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[3] This has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[2][4] A significant area of interest is the development of pyrazole-based protein kinase inhibitors, which have shown remarkable success in oncology.[5]

Introducing 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a member of the aminopyrazole class of compounds. The presence of the amino group on the pyrazole ring and the propanoic acid side chain at the N1 position are key structural features that can influence its biological activity. While specific experimental data on this compound is not extensively published, we can infer its potential applications and comparative performance by examining structurally similar compounds and the broader class of aminopyrazole derivatives. The 4-amino-1H-pyrazole core is a key pharmacophore in a number of potent kinase inhibitors.[1]

Comparative Analysis with Benchmark Pyrazole-Based Kinase Inhibitors

To provide a meaningful comparison, we will evaluate 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride against a panel of well-established pyrazole-based kinase inhibitors targeting key enzymes in cancer signaling pathways: Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase (JNK), and B-Raf.

Table 1: Comparative Biological Activity of Selected Pyrazole Derivatives and Benchmark Kinase Inhibitors

Compound/Derivative ClassTarget Kinase(s)Key Structural FeaturesIC50 / ActivityReference(s)
2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Undisclosed4-amino-1H-pyrazole core, propanoic acid side chainData not publicly availableN/A
4-Amino-(1H)-pyrazole Derivatives JAK1, JAK2, JAK34-amino-1H-pyrazole core with pyrimidine or pyrrolopyrimidine substituents3f: JAK1 = 3.4 nM, JAK2 = 2.2 nM, JAK3 = 3.5 nM[1]
AT7519 CDK1, CDK2, CDK4, CDK6, CDK9N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamideCDK2: 47 nM[6][7]
SP600125 JNK1, JNK2, JNK3Anthrapyrazolone structureJNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[8]
Pyrazole-based JNK3 Inhibitors JNK33-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole8a: 227 nM (selective for JNK3)[9][10]
Pyrazole-based B-Raf Inhibitors B-Raf (V600E)Tricyclic pyrazole scaffold1j: Nanomolar activity in B-Raf inhibition assays[11][12]
Vemurafenib (Non-pyrazole benchmark) B-Raf (V600E)Pyrrolo[2,3-b]pyridine derivativeBRAF V600E: 31 nM[13]

Note: The IC50 values are compiled from different studies and should be used for comparative purposes with an understanding of potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Substitution at N1: The substituent at the N1 position plays a crucial role in determining kinase selectivity and potency. For instance, in a series of pyrazole-based JNK3 inhibitors, variations in the N1-pyrimidyl moiety significantly impacted their activity.[9] The propanoic acid side chain in 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride could potentially interact with solvent or specific residues in a target's active site.

  • Amino Group at C4: The 4-amino group is a key feature in many potent kinase inhibitors, often acting as a hydrogen bond donor to the hinge region of the kinase.[1] The basicity of this amino group can be modulated by other substituents on the ring.

  • Substitution at C3 and C5: Aryl or heteroaryl groups at the C3 and C5 positions are common in kinase inhibitors and contribute to binding through hydrophobic and aromatic interactions.[9][14] The specific nature of these substituents is critical for achieving selectivity for a particular kinase.

Experimental Protocols for Comparative Evaluation

To directly compare the performance of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride with other pyrazole compounds, a series of standardized in vitro assays should be performed. The following protocols provide a framework for such a comparative study.

General Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Rationale: This is a direct and quantitative method to determine the inhibitory potency (IC50) of a compound against a purified kinase enzyme. The use of a radioactive ATP analog allows for sensitive detection of kinase activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., CDK2/Cyclin A, JNK1, or B-Raf), the appropriate substrate (e.g., Histone H1 for CDK2, c-Jun for JNK, or MEK1 for B-Raf), and a kinase assay buffer (typically containing MOPS or HEPES, MgCl₂, DTT, and BSA).

  • Inhibitor Addition: Add varying concentrations of the test compounds (e.g., 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride and benchmark inhibitors) dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. Include a vehicle control (DMSO only).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a radioactive ATP analog (e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Rationale: This assay provides information on the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the targeted kinase for their growth and survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for CDK2, A375 for B-Raf V600E) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and benchmark inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[15]

Visualization of Key Concepts

To further aid in the understanding of the comparative analysis, the following diagrams illustrate a representative signaling pathway targeted by pyrazole inhibitors and a general workflow for their evaluation.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binding & Activation RAS RAS Receptor Tyrosine Kinase->RAS Activation RAF (e.g., B-Raf) RAF (e.g., B-Raf) RAS->RAF (e.g., B-Raf) MEK MEK RAF (e.g., B-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation JNK Pathway JNK Pathway JNK Pathway->Transcription Factors Phosphorylation Stress Stimuli Stress Stimuli Stress Stimuli->JNK Pathway CDK2/Cyclin E CDK2/Cyclin E Cell Cycle Progression Cell Cycle Progression CDK2/Cyclin E->Cell Cycle Progression Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival, Apoptosis Cell Proliferation, Survival, Apoptosis Gene Expression->Cell Proliferation, Survival, Apoptosis Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->RAF (e.g., B-Raf) Inhibition Pyrazole Inhibitors->JNK Pathway Inhibition Pyrazole Inhibitors->CDK2/Cyclin E Inhibition Inhibitor_Screening_Workflow Start Start Compound Synthesis/Acquisition Compound Synthesis or Acquisition (e.g., 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid HCl) Start->Compound Synthesis/Acquisition Primary Screening Primary Screening: In Vitro Kinase Inhibition Assay Compound Synthesis/Acquisition->Primary Screening Dose-Response & IC50 Determination Dose-Response Analysis & IC50 Determination Primary Screening->Dose-Response & IC50 Determination Secondary Screening Secondary Screening: Cell-Based Viability/Proliferation Assays Dose-Response & IC50 Determination->Secondary Screening Selectivity Profiling Kinase Selectivity Profiling (Panel of related kinases) Secondary Screening->Selectivity Profiling Lead Optimization Lead Optimization (SAR Studies) Selectivity Profiling->Lead Optimization In Vivo Studies In Vivo Efficacy & PK/PD Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: A general workflow for the screening and evaluation of novel pyrazole-based kinase inhibitors.

Conclusion

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][14][16]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2021). Scientific Reports. [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (2022). ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Advances. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2019). PLOS ONE. [Link]

  • A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. (2014). British Journal of Cancer. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • JNK inhibitor SP600125 protects against lipopolysaccharide‑induced acute lung injury via upregulation of claudin‑4. (2014). Molecular Medicine Reports. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (2001). Proceedings of the National Academy of Sciences. [Link]

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. (2017). Molecules. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2012). Journal of Pesticide Science. [Link]

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules. [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. (2009). Molecular Cancer Therapeutics. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (2001). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2012). Molecular Cancer Therapeutics. [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy And Bioallied Sciences. [Link]

  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Pharmaceuticals. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. (2010). Molecular Cancer Therapeutics. [Link]

  • A Sensitive Quantification of Unbound Vemurafenib in Human Plasma Using. ARUP Laboratories. [Link]

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  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. (2013). eLife. [Link]

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Validation

A Comprehensive Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for Poorly Soluble Compounds: A Case Study with 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Disclaimer: Due to the limited availability of public data for "2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride," this guide has been constructed using a model compound approach with Ibuprofen, a well-characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Due to the limited availability of public data for "2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride," this guide has been constructed using a model compound approach with Ibuprofen, a well-characterized Biopharmaceutics Classification System (BCS) Class II drug. This allows for a scientifically rigorous and illustrative demonstration of the principles and methodologies of establishing an In Vitro-In Vivo Correlation (IVIVC). The experimental data presented herein is a composite of established findings for Ibuprofen to serve as a realistic example.

Introduction

In the realm of pharmaceutical development, establishing a predictive relationship between in vitro drug product performance and its in vivo bioavailability is a critical objective. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves as a surrogate for bioequivalence studies, supports the setting of meaningful dissolution specifications, and can significantly de-risk and accelerate the drug development timeline. For compounds like 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, which, as a model, we will treat as a BCS Class II substance (high permeability, low solubility), the in vitro dissolution rate is often the rate-limiting step for drug absorption. Therefore, a robust IVIVC is not just a regulatory convenience but a fundamental tool for understanding and controlling the drug product's performance.

This guide provides a detailed, scientifically grounded framework for developing a Level A IVIVC, the most informative and mechanistically based correlation, which establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. We will explore the underlying principles, experimental design considerations, and data analysis techniques through a case study approach.

The Foundational Pillars of IVIVC: In Vitro and In Vivo Characterization

The successful development of an IVIVC hinges on the meticulous execution and integration of in vitro and in vivo studies. The goal is to design in vitro conditions that are biorelevant and mechanistically linked to the in vivo absorption process.

The in vitro component aims to characterize the release of the active pharmaceutical ingredient (API) from its dosage form and its ability to permeate across a biological membrane.

1.1. Biorelevant Dissolution Method Development

For a BCS Class II compound, where dissolution is the bottleneck, the choice of dissolution medium and apparatus is paramount. The objective is to simulate the conditions of the gastrointestinal (GI) tract.

  • Experimental Protocol: pH-Shift Dissolution for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Formulations

    • Apparatus: USP Apparatus 2 (Paddle) at 75 rpm.

    • Media:

      • Acidic Stage: 750 mL of 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric transit.

      • Intestinal Stage: At the 2-hour mark, add 250 mL of 0.20 M sodium phosphate buffer (pre-warmed to 37°C) to raise the pH to 6.8, simulating intestinal conditions.

    • Temperature: 37 ± 0.5°C.

    • Test Articles:

      • Formulation A: Immediate-Release (IR) Tablet

      • Formulation B: Controlled-Release (CR) Tablet

    • Sampling: Withdraw 5 mL samples at 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours. Replace with an equal volume of fresh, pre-warmed medium.

    • Analysis: Analyze samples by a validated HPLC-UV method at the relevant wavelength for the compound.

  • Rationale for Experimental Choices:

    • The use of a pH-shift method mimics the physiological transit from the stomach to the small intestine, providing a more dynamic and predictive dissolution profile than a single pH medium.

    • The paddle speed of 75 rpm is chosen to provide gentle agitation that is more representative of GI motility than higher speeds.

1.2. Intestinal Permeability Assessment (Caco-2 Assay)

To confirm the high permeability characteristic of a BCS Class II compound, an in vitro cell-based assay is employed.

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

    • Transepithelial Electrical Resistance (TEER): Measure TEER to confirm monolayer integrity. Values >250 Ω·cm² are typically acceptable.

    • Permeability Study:

      • Add the test compound (dissolved in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the monolayer.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

      • Analyze the concentration of the compound in the basolateral samples by LC-MS/MS.

    • Apparent Permeability Coefficient (Papp) Calculation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

  • Data Interpretation: A Papp value >10 x 10⁻⁶ cm/s is generally indicative of high permeability.

The in vivo arm of the study is designed to measure the rate and extent of drug absorption from the same formulations tested in vitro.

  • Experimental Protocol: Pharmacokinetic Study in a Canine Model

    • Subjects: Beagle dogs (n=6 per group), a commonly used preclinical model for oral drug absorption due to their GI physiology being reasonably predictive of humans.

    • Dosing: Administer a single oral dose of Formulation A (IR) and Formulation B (CR) in a crossover design with a one-week washout period.

    • Blood Sampling: Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.

    • Plasma Analysis: Separate plasma by centrifugation and analyze for the concentration of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Rationale for Experimental Choices:

    • A crossover design is employed to minimize inter-subject variability, as each subject serves as their own control.

    • The canine model is selected for its predictive value in oral drug absorption for many compound classes.

Bridging the Gap: Developing the IVIVC

With robust in vitro and in vivo data in hand, the next step is to establish a mathematical correlation.

2.1. Data Deconvolution: From In Vivo Data to In Vivo Absorption

The raw plasma concentration-time data must be converted into a cumulative fraction of drug absorbed over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.

  • Workflow for IVIVC Development

    IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation IVIVC Development invitro_diss In Vitro Dissolution (Formulations A & B) correlation Point-to-Point Correlation (% Dissolved vs. % Absorbed) invitro_diss->correlation Fraction Dissolved invivo_pk In Vivo PK Study (Canine Model) deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_pk->deconvolution Plasma Conc. Data deconvolution->correlation Fraction Absorbed model Mathematical Model (Linear Regression) correlation->model

    Caption: Workflow for establishing a Level A IVIVC.

2.2. Establishing the Correlation

A Level A IVIVC is a point-to-point correlation between the in vitro dissolution time course and the in vivo absorption time course. This is typically achieved by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at corresponding time points for each formulation.

  • Hypothetical Data Summary

FormulationIn Vitro ParameterIn Vivo Parameter
Formulation A (IR) Time to 85% Dissolution (T85): 1.5 hoursTime to Peak Concentration (Tmax): 2.0 hours
% Dissolved at 2h: 92%Fraction Absorbed at 2h: 88%
Formulation B (CR) Time to 85% Dissolution (T85): 8.0 hoursTime to Peak Concentration (Tmax): 8.5 hours
% Dissolved at 8h: 87%Fraction Absorbed at 8h: 83%
  • Correlation Plot

    A linear regression analysis is performed on the plot of percent absorbed versus percent dissolved. A high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

    IVIVC_Plot Y_axis Cumulative % Absorbed (In Vivo) X_axis Cumulative % Dissolved (In Vitro) data_points data_points2 data_points3 data_points4 data_points5 data_points6 start_line->end_line R² > 0.9 origin->x_end origin->y_end

    Caption: Idealized Level A IVIVC plot showing a strong linear correlation.

Conclusion and Implications

A successfully established Level A IVIVC for a compound like 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride provides a powerful, scientifically-defensible tool for drug development and quality control. It allows for the use of in vitro dissolution data to predict in vivo performance, which can waive the need for certain bioequivalence studies when changes are made to the formulation, manufacturing process, or manufacturing site. This not only reduces the cost and time associated with clinical trials but also minimizes the ethical concerns of unnecessary human or animal testing. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical milestone in pharmaceutical development.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Tsume, Y., Mudie, D. M., Langguth, P., Amidon, G. E., & Amidon, G. L. (2014). The Biopharmaceutics Classification System: subclasses for in vivo predictive dissolution (IPD) methodology and review of science based waivers. Molecular pharmaceutics, 11(4), 1219–1231. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

Comparative

Comparative Analysis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride Toxicity Profiles: A Guide for Researchers

Introduction In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the development of compounds targeting a wide array of biological targets, from kinases to receptors.[3][4] This guide focuses on the toxicological profile of a specific pyrazole derivative, 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. Due to the limited publicly available toxicity data for this specific molecule, this analysis will draw upon the broader toxicological understanding of the pyrazole class of compounds. For a robust comparative framework, we will benchmark its potential toxicity against well-characterized, marketed pyrazole-containing drugs: the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of potential toxicological liabilities and the experimental methodologies required for their assessment. The causality behind experimental choices is explained to provide not just a protocol, but a strategic guide to preclinical safety evaluation.

The Pyrazole Scaffold: A Double-Edged Sword

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, contribute to its successful application in drug design.[1] However, as with any chemical scaffold, the potential for off-target effects and toxicity must be rigorously evaluated. The diverse pharmacological activities of pyrazole derivatives also hint at a broad range of potential interactions within biological systems, which can lead to adverse effects.[4][5]

Comparative Toxicity Profiles

Direct, publicly accessible toxicity data for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is scarce. However, hazard classifications for structurally related compounds suggest potential for skin, eye, and respiratory irritation.[6] To build a predictive understanding, we will compare the known toxicities of three prominent pyrazole-containing drugs. This comparison highlights the spectrum of potential adverse effects that can be associated with this class of compounds, ranging from class-wide effects to molecule-specific toxicities.

Toxicity Endpoint 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride (Predicted/Inferred) Celecoxib [7][8][9][10][11]Rimonabant [6][12][13][14][15]Sildenafil [16][17][18][19][20]
Acute Toxicity (Oral) Data not available. General pyrazole derivatives exhibit a wide range of LD50 values.Relatively safe with no reported overdoses in clinical trials at doses up to 2400 mg/day.[8]Preclinical studies indicated a therapeutic window, but human data is focused on chronic dosing adverse effects.Generally well-tolerated. Overdoses may lead to hypotension and tachycardia.[20]
Gastrointestinal Toxicity Unknown.High Risk . Increased risk of bleeding, ulceration, and perforation of the stomach or intestines.[9]Not a primary toxicity concern.Common adverse effects include dyspepsia.[18][19]
Cardiovascular Toxicity Unknown.High Risk . Increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke.[9]Not a primary reason for withdrawal, but cardiovascular effects were monitored.Can cause mild decreases in blood pressure. Profound hypotension can occur with nitrates.[16]
Hepatotoxicity Unknown. Some pyrazole derivatives have shown mild hepatotoxicity.[21]Can cause elevated liver enzymes (AST/ALT).[8]Not a primary toxicity concern.Considered a very rare event, though some cases have been reported.[18][19]
Renal Toxicity Unknown.Long-term use can lead to renal papillary necrosis and other renal injuries.[9][10]Not a primary toxicity concern.No significant renal toxicity reported.
Neuropsychiatric Effects Unknown.Not a common adverse effect.High Risk . Associated with depressive disorders, mood alterations, and suicidal ideation, leading to its withdrawal from the market.[12][13][15]Not a common adverse effect.
Genotoxicity/Mutagenicity Data not available.Not considered genotoxic.Data not readily available, but not the primary concern for withdrawal.Not considered genotoxic.
Dermal/Allergic Reactions Potential for skin irritation based on related compounds.Can cause serious skin reactions like Stevens-Johnson syndrome, particularly in patients with sulfa allergies due to its sulfonamide moiety.[9][11]Not a primary toxicity concern.Not a common adverse effect.

Key Experimental Protocols for Toxicity Assessment

To thoroughly characterize the toxicity profile of a novel pyrazole derivative like 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, a battery of in vitro and in vivo assays is essential. The following protocols are standard in preclinical safety assessment and are designed to be self-validating through the use of appropriate controls.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] It is a crucial first step to determine the concentration range for more complex assays and to identify direct cytotoxic effects.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[22]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line for oncology applications) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[24]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride in culture medium. Replace the old media with 100 µL of the treatment media. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[23][24]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[24]

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive test result indicates that the compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. This assay is a regulatory requirement for many new chemical entities.[26]

Principle: The assay measures the frequency of reverse mutations in amino acid-requiring bacterial strains after exposure to a test compound. An increase in the number of revertant colonies compared to the negative control suggests mutagenic activity. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[27]

Experimental Protocol (Plate Incorporation Method - OECD 471):

  • Strain Selection: Use a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound.

  • Main Experiment:

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and either 0.5 mL of S9 mix or 0.5 mL of a sham mix.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include a vehicle control (solvent used to dissolve the compound) and positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.

Experimental Workflow for Ames Test

Ames_Test_Workflow A Prepare Bacterial Cultures (e.g., S. typhimurium) C Mix Compound, Bacteria, & Top Agar (with and without S9) A->C B Prepare Compound Dilutions & S9 Mix B->C D Pour onto Minimal Agar Plates C->D E Incubate at 37°C for 48-72h D->E F Count Revertant Colonies E->F G Analyze Data for Mutagenicity F->G

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Genotoxicity: In Vitro/In Vivo Comet Assay

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[28][29] It can be performed on cells treated in vitro or on cells isolated from animals treated in vivo.[28] This assay is particularly useful as a follow-up to a positive in vitro genotoxicity result.[29]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. The DNA is then subjected to electrophoresis. Fragmented DNA (due to strand breaks) migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[30]

Experimental Protocol (Alkaline Condition):

  • Cell Preparation: Prepare a single-cell suspension from either a cell culture or from animal tissues.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergent) for at least one hour at 4°C to remove cell membranes and histones.[30]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for about 20-40 minutes to allow the DNA to unwind.[31]

  • Electrophoresis: Apply a voltage (typically around 1 V/cm) for 20-40 minutes.[30]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

  • Data Analysis: Compare the level of DNA damage in treated groups to the vehicle control. A positive control (e.g., methyl methanesulfonate) should be included.[32]

In Vivo Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

This in vivo test provides information on the acute toxic effects of a substance after a single oral dose.[33] The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to classify a substance into one of several toxicity categories based on mortality.[34][35]

Principle: A stepwise procedure is used where a small group of animals (typically three) of a single sex (usually females) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[36] The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher dose level or stopping the test.[34]

Experimental Protocol:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats), typically females.

  • Dose Administration: Administer the test substance by gavage in a single dose. For unknown substances, a starting dose of 300 mg/kg is often recommended.[36]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[34]

  • Stepwise Procedure:

    • Starting Dose: Dose three animals.

    • If 2 or 3 animals die: Repeat the test at the next lower dose level.

    • If 0 or 1 animal dies: Dose three more animals at the same dose level.

    • If 3 or more animals die out of the 6: Repeat at the next lower dose.

    • If 2 or fewer animals die out of the 6: The test is complete. If the starting dose was 2000 mg/kg and no more than one animal dies, the substance is considered to have an LD50 > 2000 mg/kg.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Classify the substance according to the Globally Harmonized System (GHS) based on the final results.

Potential Mechanisms of Pyrazole-Associated Toxicity

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of molecular targets. This same property can lead to toxicity through off-target effects. Some pyrazole derivatives have been shown to exert cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][37]

One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway can lead to a reduction in cell proliferation and the induction of apoptosis.[37]

Potential Signaling Pathway Inhibition by Pyrazole Derivatives

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Response Cell Proliferation & Survival mTOR->Response Promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition

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